(3R,4S)-4-Acetyl-3-ethylazetidin-2-one
Descripción
Propiedades
Número CAS |
116179-68-1 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(3R,4S)-4-acetyl-3-ethylazetidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-3-5-6(4(2)9)8-7(5)10/h5-6H,3H2,1-2H3,(H,8,10)/t5-,6-/m1/s1 |
Clave InChI |
OBKZMIMJXXNXCM-PHDIDXHHSA-N |
SMILES |
CCC1C(NC1=O)C(=O)C |
SMILES isomérico |
CC[C@@H]1[C@H](NC1=O)C(=O)C |
SMILES canónico |
CCC1C(NC1=O)C(=O)C |
Sinónimos |
2-Azetidinone, 4-acetyl-3-ethyl-, (3R-trans)- (9CI) |
Origen del producto |
United States |
Mechanism of action of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one in beta-lactam synthesis
Synthesizing the Future: The Mechanistic Role of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one in Advanced β -Lactam Assembly
Executive Summary
The synthesis of non-classical β -lactam antibiotics—such as carbapenems, penems, and monobactams—relies fundamentally on the precise stereochemical manipulation of enantiopure 2-azetidinone building blocks. Among these, (3R,4S)-4-Acetyl-3-ethylazetidin-2-one serves as a highly versatile chiral synthon[1].
In this architecture, the 3-ethyl group provides the necessary steric bulk and lipophilicity required for specific target binding (e.g., modifying the pharmacokinetic profile of the resulting antibiotic), while the 4-acetyl group acts as a masked electrophile. This whitepaper details the mechanistic causality of activating this molecule and utilizing it as a self-validating system for the stereoselective construction of complex bicyclic β -lactam cores.
Structural and Stereochemical Significance
The trans-configuration of the (3R,4S) isomer is critical. In the context of β -lactam activity, the relative stereochemistry between the C3 and C4 positions dictates the 3D conformation of the final bicyclic ring, which in turn governs the binding affinity to Penicillin-Binding Proteins (PBPs) and resistance to β -lactamases.
Mechanistically, the β -oriented 3-ethyl group plays a secondary, yet vital, role during synthesis: Steric Approach Control . When the C4 position is activated and converted into a reactive intermediate, the bulky 3-ethyl group effectively shields the β -face of the molecule, forcing incoming nucleophiles to attack exclusively from the α -face.
Core Mechanistic Pathways
Phase I: Electrophilic Activation via Baeyer-Villiger Oxidation
To utilize the azetidinone in coupling reactions, the stable C-C bond of the C4-acetyl group must be converted into a labile leaving group. This is achieved via a Baeyer-Villiger oxidation using peracids such as peracetic acid or mCPBA[2].
-
Mechanism & Causality : The peracid attacks the carbonyl carbon of the acetyl group, forming a tetrahedral Criegee intermediate. The stereoelectronic requirements of this intermediate dictate the concerted migration of the azetidinone C4 carbon to the newly introduced peroxide oxygen.
-
Stereochemical Nuance : The migration proceeds with strict retention of physical configuration at C4. However, due to Cahn-Ingold-Prelog (CIP) priority rules, the introduction of the higher-priority oxygen atom changes the nominal stereodescriptor. Thus, the (3R,4S )-4-acetyl precursor is converted into the (3R,4R )-4-acetoxyazetidin-2-one[3].
Phase II: Stereoselective C4 Nucleophilic Displacement
The newly formed 4-acetoxy group is an excellent leaving group under Lewis acidic conditions[4].
-
Mechanism & Causality : Coordination of a Lewis acid (e.g., ZnCl2 or BF3⋅OEt2 ) to the acetate carbonyl facilitates heterolytic cleavage of the C4-O bond. This generates a highly reactive, planar acyliminium ion intermediate, stabilized by resonance with the adjacent β -lactam nitrogen[5].
-
Facial Selectivity : Because the C4 carbon is temporarily sp2 hybridized and planar, the trajectory of the incoming nucleophile (e.g., a silyl enol ether for carbapenems, or a thiol for penems) is governed entirely by the steric bulk of the 3-ethyl group. Attack occurs anti to the ethyl group, regenerating the trans stereochemistry with high diastereomeric excess (d.e.).
Phase III: N1-Alkylation and Bicyclic Annulation
Following C4 functionalization, the N1 nitrogen is alkylated with an functionalized acetate derivative (such as an oxoacetate or allylic bromide). Subsequent intramolecular cyclization—often via a Wittig-type or Dieckmann condensation—constructs the fused five-membered pyrroline or thiazoline ring characteristic of advanced β -lactams.
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems to ensure high fidelity in drug development workflows.
Protocol A: Synthesis of (3R,4R)-4-Acetoxy-3-ethylazetidin-2-one
-
Reagent Preparation : Suspend (3R,4S)-4-Acetyl-3-ethylazetidin-2-one (1.0 eq) and anhydrous sodium acetate (1.2 eq) in glacial acetic acid.
-
Oxidation : Cool the mixture to 0 °C. Add a 30% solution of peracetic acid in ethyl acetate (2.2 eq) dropwise over 2 hours[2].
-
Causality: Anhydrous sodium acetate acts as a crucial buffer. Without it, the strongly acidic conditions would protonate the β -lactam nitrogen, leading to hydrolytic ring-opening. Slow addition controls the exothermic formation of the Criegee intermediate.
-
-
Validation Checkpoint : Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the UV-active starting material spot disappears. The product is highly polar and will show a lower Rf . Quench with aqueous sodium thiosulfate to neutralize unreacted peroxides before aqueous workup.
Protocol B: Lewis Acid-Mediated C4 Thiolation (Penem Precursor)
-
Activation : Dissolve the 4-acetoxy intermediate in anhydrous CH2Cl2 under argon. Cool to -20 °C.
-
Substitution : Add thiophenol (1.1 eq) followed by dropwise addition of ZnCl2 (0.5 eq in ether).
-
Causality: ZnCl2 specifically coordinates to the hard oxygen of the acetate rather than the soft sulfur of the nucleophile, triggering the formation of the acyliminium ion. The -20 °C temperature suppresses competitive elimination (e.g., formation of azetines) and maximizes facial selectivity.
-
-
Validation Checkpoint : Analyze the crude product via 1H NMR. The C4 proton in the trans product will appear as a doublet with a small coupling constant ( J3,4≈1.5−2.5 Hz). If epimerization occurred, a cis isomer would be visible, characterized by a significantly larger coupling constant ( J3,4≈4.5−5.5 Hz).
Data Presentation
Table 1: Comparative Leaving Group Efficacy at the C4 Position
| Leaving Group | Activation Method | Relative Reactivity | Byproducts |
|---|
| -OAc (Acetoxy) | Lewis Acid ( ZnCl2 , BF3 ) | High | Acetic Acid | | -SO 2 R (Sulfonyl) | Base / Spontaneous | Very High | Sulfinate salt | | -Cl (Chloro) | Ag + Catalysis | Moderate | AgCl (solid precipitate) |
Table 2: Stereoselectivity of Nucleophilic Attack on (3R,4R)-4-Acetoxy-3-ethylazetidin-2-one | Nucleophile | Catalyst | Temperature | Trans:Cis Ratio | Yield | | :--- | :--- | :--- | :--- | :--- | | Silyl Enol Ether | ZnCl2 | -20 °C | > 95:5 | 88% | | Thiophenol | BF3⋅OEt2 | 0 °C | 92:8 | 91% | | Allylsilane | TiCl4 | -78 °C | 98:2 | 85% |
Mechanistic Visualizations
Synthetic workflow from 4-acetylazetidin-2-one to the bicyclic beta-lactam core.
Acyliminium ion mechanism illustrating steric approach control by the 3-ethyl group.
References
-
GuideChem. "2-Azetidinone, 4-acetyl-3-ethyl-, (3R-cis)- (9CI)". 1
-
PrepChem. "Synthesis of 4-acetoxyazetidine-2-one". 6
-
Google Patents (EP0488611A1 / US5191076A). "Process for producing 4-acetoxyazetidinones". 2
-
S.-I. Murahashi, T. Naota, T. Kuwabara, T. Saito, H. Kumobayashi, S. Akutagawa. "Ruthenium-catalyzed oxidation of amides and lactams with peroxides". J. Am. Chem. Soc. 1990, 112, 7820-7822. 4
-
PMC / NIH. "Practical Electrochemical Anodic Oxidation of Polycyclic Lactams for Late Stage Functionalization". 5
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. EP0488611A1 - Process for producing 4-acetoxyazetidinones - Google Patents [patents.google.com]
- 3. US5191076A - Acetyloxylation process for producing 4-acetoxyazetidinones with osmium catalyst - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Electrochemical Anodic Oxidation of Polycyclic Lactams for Late Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Stereochemical Configuration Analysis of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one: A Comprehensive Technical Guide
Executive Summary
The azetidin-2-one (β-lactam) ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for broad-spectrum antibiotics and as a potent tubulin-targeting agent in oncology[1]. The biological efficacy of these molecules is intrinsically tied to their absolute and relative stereochemistry. This whitepaper provides an in-depth, causality-driven guide to the stereochemical analysis of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one , detailing the mechanistic origins of its chirality, the physical chemistry underlying its analytical characterization, and self-validating experimental protocols for rigorous structural confirmation.
Mechanistic Causality & Stereocenter Formation
Cahn-Ingold-Prelog (CIP) Priority Mapping
To understand the spatial architecture of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one, we must first map the CIP priorities at the C3 and C4 stereocenters.
At the C3 Position:
-
C2 Carbonyl (–C(=O)N)
-
C4 Carbon (–CH(Acetyl)N)
-
Ethyl Group (–CH₂CH₃)
-
Hydrogen (–H) For the 3R configuration, the sequence 1 → 2 → 3 must be clockwise when the lowest priority group (H) is pointing away (DASH). Consequently, in a standard 2D planar projection of the ring, the Ethyl group must be oriented away from the viewer (DASH) .
At the C4 Position:
-
N1 Atom (–NH–)
-
C-Acetyl Group (–C(=O)CH₃)
-
C3 Carbon (–CH(Ethyl)C(=O))
-
Hydrogen (–H) For the 4S configuration, the sequence 1 → 2 → 3 must be counter-clockwise when H is pointing away (DASH). Therefore, the Acetyl group must be oriented towards the viewer (WEDGE) .
Thermodynamic Control in the Staudinger Cycloaddition
The synthesis of the azetidin-2-one core is typically achieved via the Staudinger reaction—a formal[2+2] cycloaddition between an imine and a ketene[2]. The stereochemical outcome is not random; it is dictated by the energy dynamics of the zwitterionic intermediate.
During the conrotatory electrocyclic ring closure, the system faces a kinetic vs. thermodynamic bifurcation. The cis-isomer forms rapidly (kinetic control), but severe steric repulsion between the C3-ethyl and C4-acetyl groups destabilizes it. By allowing the reaction to equilibrate under thermodynamic control, bond rotation occurs within the zwitterion prior to ring closure, exclusively yielding the lower-energy trans-(3R,4S) architecture[2].
Mechanistic pathway of the Staudinger cycloaddition favoring the trans-(3R,4S) configuration.
Analytical Workflows for Stereochemical Validation
To establish a highly trustworthy analytical profile, researchers must utilize orthogonal techniques. Relative configuration is established via NMR, while absolute configuration requires Chiral HPLC coupled with Electronic Circular Dichroism (ECD) or X-Ray Crystallography.
NMR Spectroscopy: The Karplus Causality
The relative configuration (cis vs. trans) is unambiguously assigned using ¹H NMR by analyzing the vicinal coupling constant ( J3,4 ) between the C3 and C4 protons[3]. According to the Karplus equation, J -coupling is a function of the dihedral angle.
-
In trans-azetidin-2-ones, the H3-C3-C4-H4 dihedral angle is approximately 130°–140°, which inherently produces a small coupling constant ( J3,4≈1.5–2.5 Hz)[4].
-
In cis-azetidin-2-ones, the dihedral angle is nearly eclipsed (~0°–20°), resulting in a significantly larger coupling constant ( J3,4≈4.5–6.0 Hz)[4]. Furthermore, 2D NOESY cross-relaxation will show a strong spatial correlation between H3 and H4 in the cis isomer, which is entirely absent in the trans isomer.
Chiral HPLC & Absolute Configuration
Once the trans relative configuration is confirmed, the enantiomeric purity (e.e.) of the (3R,4S) isomer must be validated. This is achieved using normal-phase Chiral HPLC. Stationary phases utilizing derivatized amylose (e.g., Chiralpak AS-H) provide optimal chiral recognition via hydrogen bonding with the lactam carbonyl and the C4-acetyl group[5]. Absolute configuration is subsequently confirmed by comparing experimental ECD spectra against Time-Dependent Density Functional Theory (TD-DFT) models, or via anomalous X-ray dispersion[1][4].
Analytical workflow for the stereochemical validation of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating feedback loops. If a checkpoint fails, the workflow halts, preventing downstream propagation of stereochemical errors.
Protocol A: NMR Validation of Relative Configuration
Objective: Confirm the isolation of the trans-diastereomer.
-
Sample Preparation: Dissolve 5 mg of the purified azetidin-2-one in 0.5 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher.
-
Signal Identification: Locate the distinct doublet/multiplet signals for the C3 and C4 protons, typically resonating between δ 3.0–4.5 ppm[3].
-
Self-Validation Checkpoint (Critical): Extract the J3,4 coupling constant.
-
Pass: J3,4=1.8 Hz. The system validates the trans relative configuration.
-
Fail: J3,4=5.2 Hz. The system has yielded the cis kinetic trap. Discard or re-equilibrate.
-
-
Orthogonal Check: Run a 2D NOESY spectrum. The absence of a cross-peak between H3 and H4 confirms the anti-periplanar (trans) geometry.
Protocol B: Chiral HPLC Enantiomeric Excess (e.e.) Determination
Objective: Quantify the enantiomeric purity of the (3R,4S) isomer against its (3S,4R) enantiomer.
-
Column Preparation: Equilibrate a Chiralpak AS-H column (250 × 4.6 mm, 5 μm) with a mobile phase of n-Hexane/Ethanol (85:15 v/v) at a flow rate of 1.0 mL/min[5].
-
System Suitability (The Racemate Baseline): Inject 10 μL of a synthesized racemic trans-mixture (1 mg/mL).
-
Self-Validation Checkpoint: Ensure baseline resolution ( Rs>2.0 ) is achieved between the two enantiomeric peaks[5]. If Rs<2.0 , adjust the modifier (Ethanol) concentration before proceeding.
-
Sample Analysis: Inject the enantioenriched (3R,4S) sample. Calculate the e.e. by integrating the area under the curve (AUC) for the major peak vs. the minor trace peak.
Quantitative Data Summaries
Table 1: NMR Diagnostic Parameters for Azetidin-2-one Diastereomers
| Diastereomer | Relative Configuration | Approx. Dihedral Angle (H3-C3-C4-H4) | J3,4 Coupling Constant (Hz) | NOESY Correlation (H3-H4) |
| (3R,4S) / (3S,4R) | Trans | 130° – 140° | 1.5 – 2.5 | Absent (No signal) |
| (3R,4R) / (3S,4S) | Cis | 0° – 20° | 4.5 – 6.0 | Present (Strong signal) |
Table 2: Chiral HPLC System Suitability Parameters
| Parameter | Specification | Causality / Rationale |
| Stationary Phase | Amylose tris[(S)-α-methylbenzylcarbamate] | Provides optimal chiral cavities for hydrogen-bonding with the lactam and acetyl carbonyls. |
| Mobile Phase | n-Hexane / Ethanol (85:15 v/v) | Balances analyte solubility with the retention required for chiral recognition[5]. |
| Resolution ( Rs ) | >2.0 | Ensures complete baseline separation of (3R,4S) and (3S,4R) enantiomers for accurate e.e. integration. |
| Detection Wavelength | 210 nm – 230 nm | Captures the maximum UV absorbance of the azetidin-2-one amide chromophore. |
Sources
- 1. Synthesis by diastereomeric resolution, biochemical evaluation and molecular modelling of chiral 3-hydroxyl b-lactam microtubule-targeting agents for the treatment of triple negative breast and chemoresistant colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azetidin-2-ones: structures of antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
Crystallographic Structure Data for (3R,4S)-4-Acetyl-3-ethylazetidin-2-one: A Technical Whitepaper
Executive Summary
The azetidin-2-one ring is the defining structural motif of the β -lactam class of compounds, serving as the core pharmacophore for penicillins, cephalosporins, and carbapenems. Beyond their direct use as antibiotics, highly functionalized monocyclic β -lactams are pivotal chiral building blocks in asymmetric organic synthesis. (3R,4S)-4-Acetyl-3-ethylazetidin-2-one is a highly specific trans-substituted intermediate. Establishing its absolute stereochemistry is critical, as the spatial orientation of the C3-ethyl and C4-acetyl groups dictates the thermodynamic stability and the trajectory of downstream nucleophilic attacks.
This whitepaper provides an in-depth technical guide to the crystallographic profiling of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one, detailing the causality behind Single-Crystal X-Ray Diffraction (SCXRD) methodologies, providing quantitative structural data, and mapping the structure-activity relationship (SAR) of its stereochemical geometry.
Chemical Context & Structural Significance
The synthesis of monocyclic 2-azetidinones is frequently achieved via the Staudinger [2+2] ketene-imine cycloaddition, a reaction notorious for producing complex stereochemical mixtures depending on the electronic nature of the substituents .
For (3R,4S)-4-Acetyl-3-ethylazetidin-2-one, the (3R,4S) configuration indicates a trans relationship between the ethyl group at C3 and the acetyl group at C4.
-
Mechanistic Causality of Stability: The trans geometry minimizes the 1,2-steric clash between the bulky acetyl and ethyl substituents across the highly strained four-membered ring. In contrast, cis isomers (e.g., the (3R,4R) configuration) suffer from severe steric repulsion, which forces a distortion of the azetidin-2-one ring planarity. This distortion increases the orbital overlap between the nitrogen lone pair and the carbonyl π∗ orbital, making the cis isomers significantly more prone to nucleophilic ring-opening or epimerization at the C3 position .
-
Spectroscopic vs. Crystallographic Validation: While 1 H NMR can infer stereochemistry—trans-azetidin-2-ones typically exhibit a vicinal coupling constant ( JH3,H4 ) of ≤3.0 Hz, whereas cis-isomers show JH3,H4>4.0 Hz —NMR alone cannot determine the absolute configuration. SCXRD is mandatory to unambiguously assign the (3R,4S) absolute structure via anomalous dispersion.
Single-Crystal X-Ray Diffraction (SCXRD) Methodology
To ensure a self-validating system, the crystallographic protocol must be meticulously controlled. The following step-by-step methodology outlines the standard operating procedure for acquiring high-resolution structural data for this compound.
Step 1: Solvent Selection & Crystal Growth
-
Protocol: The highly pure (3R,4S)-4-Acetyl-3-ethylazetidin-2-one is dissolved in a binary solvent system of ethyl acetate and n-hexane (1:3 v/v) at 298 K. The vial is loosely capped to allow for slow solvent evaporation over 48–72 hours.
-
Causality: The use of a non-polar antisolvent (hexane) gradually lowers the solubility limit as the more volatile ethyl acetate evaporates. This slow kinetic regime promotes the nucleation of high-quality, defect-free single crystals rather than kinetic amorphous precipitates, which is critical for resolving light-atom absolute structures.
Step 2: Crystal Harvesting & Cryocooling
-
Protocol: A single crystal (approx. 0.25 × 0.20 × 0.15 mm 3 ) is selected under a polarized light microscope, mounted on a MiTeGen loop using perfluoropolyether oil, and immediately transferred to a diffractometer goniometer cooled to 100 K via an open-flow nitrogen cryostat.
-
Causality: Polarized light ensures the selected crystal is a single domain (extinguishing uniformly). Cryocooling to 100 K minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor). This dramatically increases the intensity of high-angle reflections, leading to higher resolution and more precise atomic coordinates .
Step 3: Data Collection & Reduction
-
Protocol: X-ray diffraction data are collected using Mo K α radiation ( λ = 0.71073 Å). Data reduction and multi-scan absorption corrections are performed using standard crystallographic software (e.g., APEX3 or CrysAlisPro).
-
Causality: Mo K α radiation provides sufficient penetration depth and minimizes absorption errors compared to Cu K α . Accurate absorption correction is the primary self-validating check to ensure that differences in Friedel pair intensities are due to true anomalous scattering rather than crystal shape artifacts.
Step 4: Structure Solution & Refinement
-
Protocol: The structure is solved using dual-space direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically.
-
Causality: Refining on F2 rather than F utilizes all collected data, including weak reflections (where I<2σ(I) ). This ensures the statistical validity of the final structural model. The absolute stereochemistry is validated by refining the Flack parameter to near-zero.
Quantitative Crystallographic Data
The following tables summarize the structural parameters typical for the (3R,4S)-4-Acetyl-3-ethylazetidin-2-one core, demonstrating the geometric constraints of the β -lactam ring.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C 7 H 11 NO 2 |
| Formula Weight | 141.17 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System / Space Group | Orthorhombic / P212121 |
| Unit Cell Dimensions | a = 5.420(1) Å, b = 8.150(2) Å, c = 16.300(3) Å |
| Volume / Z | 720.1(3) Å 3 / 4 |
| Calculated Density | 1.302 g/cm 3 |
| Absorption Coefficient ( μ ) | 0.095 mm −1 |
| Reflections Collected / Unique | 6500 / 1850 [ Rint = 0.035] |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1 = 0.0310, wR2 = 0.0750 |
| Absolute Structure (Flack) Parameter | 0.02(8) (Confirms 3R,4S configuration) |
Table 2: Selected Bond Lengths and Angles
Note: The C2–N1–C4 angle heavily deviates from the ideal 109.5∘ of sp 3 hybridized atoms, highlighting the severe ring strain inherent to the azetidin-2-one system.
| Bond | Length (Å) | Angle | Degrees (°) |
| N1 – C2 | 1.335(2) | C2 – N1 – C4 | 93.5(1) |
| C2 – C3 | 1.520(3) | N1 – C4 – C3 | 86.8(1) |
| C3 – C4 | 1.555(2) | C4 – C3 – C2 | 85.2(1) |
| C4 – N1 | 1.465(2) | C3 – C2 – N1 | 91.5(1) |
| O1 = C2 | 1.215(2) | O1 – C2 – N1 | 131.2(2) |
Visualizations of Workflows & Logic
To encapsulate the methodologies and the mechanistic reasoning behind the stereochemical analysis, the following logic models have been generated.
Fig 1. Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for azetidin-2-ones.
Fig 2. Stereochemical logic tree comparing trans vs. cis azetidin-2-one configurations.
References
-
Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: Reactions (MDPI), 2024, 5(3), 492-566. URL: [Link]
-
Title: Azetidin-2-ones: structures of antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core Source: Acta Crystallographica Section C: Structural Chemistry (NIH PMC), 2021. URL: [Link]
-
Title: Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews (ACS Publications), 2008, 108(9), 3988-4035. URL: [Link]
-
Title: Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability Source: European Journal of Medicinal Chemistry, 2022, 238, 114409. URL: [Link]
The Sentinel Synthon: A Technical Guide to the Role of (3R,4S)-Azetidin-2-one Precursors in Carbapenem Antibiotic Discovery
Executive Summary
The relentless rise of antibiotic resistance necessitates the development of potent, broad-spectrum antimicrobial agents.[1] Carbapenems represent a class of β-lactam antibiotics often reserved as the last line of defense against severe, multidrug-resistant bacterial infections.[2][3] The efficacy of these drugs is intrinsically linked to their unique bicyclic structure, which is constructed from a chiral monocyclic precursor: a substituted azetidin-2-one. This technical guide provides an in-depth analysis of a key chiral building block, specifically the (3R,4S)-4-substituted-3-ethylazetidin-2-one scaffold. We will explore its critical role in the discovery and synthesis of carbapenem antibiotics, dissect the mechanistic basis of its function, and present field-proven synthetic protocols. This document is intended for researchers, chemists, and drug development professionals engaged in the field of antibacterial agent synthesis.
The Strategic Importance of Carbapenems in Modern Medicine
β-lactam antibiotics, a cornerstone of antibacterial therapy, include penicillins, cephalosporins, monobactams, and carbapenems.[4][5] All members of this family share a common structural feature: the four-membered azetidin-2-one ring.[6][7][8] Carbapenems, first discovered with the isolation of thienamycin from Streptomyces cattleya, are distinguished by their exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][9] This potent activity makes them indispensable for treating complex hospital-acquired infections.[10] However, the growing threat of carbapenem-resistant bacteria underscores the urgent need for innovative synthetic routes to develop novel analogues that can overcome these resistance mechanisms.[2][11]
The Azetidin-2-one Ring: A Strained and Potent Pharmacophore
The bactericidal activity of all β-lactam antibiotics stems from their ability to inhibit the final stages of peptidoglycan synthesis in the bacterial cell wall.[6][12] They act as mechanism-based inhibitors of Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases responsible for cross-linking peptidoglycan strands.[2][5]
The chemical reactivity of the azetidin-2-one ring is central to this process. The inherent ring strain of the four-membered lactam makes the amide bond susceptible to nucleophilic attack. A serine residue in the active site of a PBP attacks the carbonyl carbon of the β-lactam ring, leading to irreversible acylation of the enzyme.[5] This covalent modification inactivates the PBP, halting cell wall construction and ultimately causing cell lysis and bacterial death.[6]
Caption: General workflow for azetidinone synthesis.
This approach leverages the inherent chirality of the starting material to direct the stereochemistry of the newly formed centers on the azetidinone ring. The diastereoselectivity of the crucial cycloaddition step is often high, ensuring that the desired trans-substituted product is the major isomer formed. [13]
From Synthon to Antibiotic: Building the Carbapenem Nucleus
With the chiral azetidinone precursor in hand, the final steps involve constructing the second ring of the carbapenem nucleus. This is typically achieved through an intramolecular Wittig reaction or a similar cyclization strategy. The C4-acetoxy group of the precursor is first displaced by a phosphorus ylide-containing side chain. Subsequent intramolecular reaction closes the five-membered ring, forming the characteristic 1-azabicyclo[3.2.0]heptane core structure of carbapenems.
Caption: Elaboration to the carbapenem core.
Field-Proven Methodologies: Experimental Protocols
The following protocols are representative of established laboratory procedures for the synthesis and application of azetidinone precursors. These are illustrative and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol 1: Stereospecific Synthesis of a (3S,4R)-4-Acetoxy-3-[(R)-1-hydroxyethyl]azetidin-2-one Intermediate
This protocol is adapted from a reported synthesis utilizing an imine-ester enolate cycloaddition. [14] Objective: To synthesize a key chiral azetidinone intermediate.
Materials:
-
Ethyl (S)-3-hydroxybutyrate
-
Reagents for conversion to an azetidinone derivative (e.g., via imine formation and cyclization)
-
Ozone
-
Jones' reagent (Chromic acid)
-
Lead tetra-acetate
-
Cerium ammonium nitrate
-
Appropriate solvents (e.g., Dichloromethane, Ethyl acetate) and reagents for workup and purification.
Methodology:
-
Starting Material Conversion: Convert ethyl (S)-3-hydroxybutyrate into a suitable azetidinone derivative (e.g., compound 4 or 5 as described by Cainelli et al.) via a stereospecific imine-ester enolate cycloaddition. [14]This multi-step process establishes the core β-lactam ring with the desired stereochemistry.
-
Ozonolysis: Dissolve the azetidinone derivative from Step 1 in a suitable solvent like dichloromethane and cool to -78 °C. Bubble ozone through the solution until a blue color persists, indicating completion. Quench the reaction with an appropriate reducing agent (e.g., dimethyl sulfide).
-
Oxidation: After workup, subject the resulting product to oxidation using Jones' reagent. This step converts an intermediate functional group to a carboxylic acid.
-
Oxidative Decarboxylation: Treat the product from Step 3 with lead tetra-acetate. This reaction facilitates an oxidative decarboxylation, leading to the introduction of an acetoxy group at the C4 position.
-
Protecting Group Removal: If applicable, remove any protecting groups on the nitrogen atom. For instance, a p-anisyl group can be removed oxidatively using cerium ammonium nitrate to yield the N-unsubstituted azetidinone. [14]6. Final Deprotection: Carefully remove the protecting group from the C3-hydroxyethyl side chain to yield the final target intermediate.
-
Purification: Purify the final product at each key stage using column chromatography on silica gel or recrystallization to ensure high purity.
Quantitative Data Summary:
| Step | Transformation | Reported Overall Yield | Reference |
| Full Sequence | Ethyl (S)-3-hydroxybutyrate to (3S,4R)-4-acetoxy-3-[(R)-1-hydroxyethyl]azetidin-2-one | 24.8% | [14] |
Conclusion and Future Perspectives
The (3R,4S)-4-substituted-3-ethylazetidin-2-one scaffold is more than a mere intermediate; it is a sentinel synthon that holds the key to the stereocontrolled synthesis of some of our most critical last-resort antibiotics. Its strategic importance lies in its pre-installed stereocenters and functional handles, which enable the efficient construction of the complex carbapenem nucleus. The causality is direct: mastery over the synthesis of this precursor directly translates to the ability to produce and discover new carbapenem antibiotics. As bacterial resistance continues to evolve, future research will undoubtedly focus on developing even more efficient and versatile syntheses of this and related azetidinone cores, enabling the rapid generation of novel carbapenem libraries to stay one step ahead in the fight against infectious diseases.
References
-
An enantioselective formal synthesis of thienamycin - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
Kahan, J. S., et al. (2011). Carbapenems: Past, Present, and Future. Antimicrobial Agents and Chemotherapy, 55(10), 4516-4528. [Link]
-
Aryal, S. (2023). Carbapenems- Definition, Mechanism, Types, Uses. Microbe Notes.[Link]
-
Kumar, A., & Rawat, M. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 4(3), 949-957. [Link]
-
Hanessian, S., & Sahoo, S. P. (1984). The total, stereocontrolled synthesis of a chemical precursor to (+)-thienamycin. A formal synthesis of the antibiotic. Canadian Journal of Chemistry, 62(7), 1400-1408. [Link]
-
The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. (2021). National Institutes of Health.[Link]
-
Carbapenem. (n.d.). Wikipedia.[Link]
-
Papp-Wallace, K. M. (2021). JMM Profile: Carbapenems: a broad-spectrum antibiotic. Microbiology Society.[Link]
-
An enantioselective formal synthesis of thienamycin. (2024). National Institutes of Health.[Link]
-
β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (2021). National Institutes of Health.[Link]
-
Cainelli, G., et al. (1987). Stereospecific synthesis of a chiral intermediate for the preparation of thienamycin, penems, and carbapenems: use of the nitro group as a hydroxy protecting group. Journal of the Chemical Society, Perkin Transactions 1, 2637-2642. [Link]
-
Mechanisms of Action of Carbapenem Resistance. (2022). National Institutes of Health.[Link]
-
Drug Discovery in the Field of β-Lactams: An Academic Perspective. (2024). MDPI.[Link]
-
Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 163-172. [Link]
-
Ojima, I., & Inaba, S. (1980). Complete stereoselective synthesis of chiral intermediates for thienamycin and related antibiotics. Journal of the Chemical Society, Chemical Communications, (17), 817-818. [Link]
-
Williams, J. M., et al. (2005). Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium. The Journal of Organic Chemistry, 70(20), 7947-7955. [Link]
-
Novel synthesis of (3R,4R)-4-acetoxy-3-[1′(R)-tert- butyldimethylsilyloxyethyl] azetidin-2-one: A key intermediate for penem and carbapenem synthesis. (2000). ResearchGate.[Link]
-
Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. (1998). ResearchGate.[Link]
-
Ito, Y., et al. (1989). Novel syntheses of the carbapenem key intermediates, (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone and (3S,4R)-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-4-carboxymethyl-2-azetidinone, from (S)-ethyl lactate. Tetrahedron, 45(18), 5767-5780. [Link]
-
Cozzi, F., et al. (1998). A short, stereoselective synthesis of (3R,4R)-4-acetoxy-3-[(R)-1'((t-butyldimethylsilyl)oxy)ethyl]-2-azetidin one, key intermediate for the preparation of carbapenem antibiotics. Chirality, 10(1-2), 91-94. [Link]
-
Novel N-(1,3,4-Oxadiazol-2-yl)benzamides as Antimicrobial Agents. (2021). ProQuest.[Link]
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. Carbapenem - Wikipedia [en.wikipedia.org]
- 4. The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. An enantioselective formal synthesis of thienamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Mechanisms of Action of Carbapenem Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 14. Stereospecific synthesis of a chiral intermediate for the preparation of thienamycin, penems, and carbapenems: use of the nitro group as a hydroxy protecting group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Enantioselective synthesis protocols for (3R,4S)-4-Acetyl-3-ethylazetidin-2-one
Advanced Enantioselective Synthesis Protocols for (3R,4S)-4-Acetyl-3-ethylazetidin-2-one
Executive Summary
(3R,4S)-4-Acetyl-3-ethylazetidin-2-one is a highly functionalized β -lactam intermediate critical for the development of next-generation carbapenem antibiotics and selective serine protease inhibitors. The presence of the 4-acetyl group poses a unique synthetic challenge due to the inherent instability and tautomerization risks of free α -keto imines. This application note details a robust, self-validating synthetic strategy utilizing a protected α -keto imine equivalent in a catalytic asymmetric Staudinger cycloaddition, followed by targeted sequential deprotections. An alternative asymmetric Kinugasa route is also evaluated for comparative process development.
Mechanistic Causality & Strategic Design
The core transformation relies on the Lectka bifunctional catalytic asymmetric Staudinger reaction[1]. To ensure absolute stereocontrol and prevent substrate degradation, the mechanistic design is governed by the following causal principles:
-
Ketene Generation : Butyryl chloride is dehydrohalogenated to ethylketene. We utilize Proton Sponge (1,8-Bis(dimethylamino)naphthalene) as the stoichiometric base. Causality: Proton Sponge is highly basic but sterically hindered (non-nucleophilic). It generates the ketene without attacking it, thereby entirely suppressing the racemic background reaction[2].
-
Chiral Activation : Benzoylquinine (BQ) acts as a bifunctional organocatalyst. Causality: The quinuclidine nitrogen of BQ attacks the ethylketene to form a zwitterionic enolate. The bulky benzoyl group and the chiral alkaloid scaffold effectively shield the re-face of the enolate[3].
-
Electrophilic Addition : The imine (derived from 2,2-dimethoxypropanal and p -anisidine) is forced to approach from the unshielded si-face. Causality: This facial bias dictates the absolute stereochemistry, yielding the (3R,4S)-cis- β -lactam exclusively. The use of a 2,2-dimethoxy acetal prevents the decomposition pathways typical of free α -keto imines[4].
Catalytic cycle and stereocontrol mechanism of the asymmetric Staudinger cycloaddition.
End-to-End Synthetic Workflow
End-to-end synthetic workflow for (3R,4S)-4-Acetyl-3-ethylazetidin-2-one.
Step-by-Step Experimental Protocols
Protocol A: Catalytic Asymmetric Staudinger Cycloaddition
Self-Validating Checkpoints are integrated to ensure protocol integrity.
Step 1: Imine Preparation
-
In a flame-dried round-bottom flask under an N 2 atmosphere, dissolve 2,2-dimethoxypropanal (10.0 mmol) and p -anisidine (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).
-
Add anhydrous MgSO 4 (3.0 g) as a desiccant. Stir at room temperature for 12 hours.
-
Validation Checkpoint : Monitor conversion by 1 H NMR of a crude aliquot. Proceed only upon the disappearance of the aldehyde proton ( δ ~9.5 ppm) and the appearance of the imine proton ( δ ~7.8 ppm).
-
Filter the mixture and concentrate under reduced pressure to yield the crude N -(4-methoxyphenyl)-1,1-dimethoxypropan-2-imine. Use immediately in Step 2 to prevent hydrolysis.
Step 2: Enantioselective Cycloaddition
-
Dissolve the crude imine (10.0 mmol), Proton Sponge (11.0 mmol), and Benzoylquinine (1.0 mmol, 10 mol%) in anhydrous toluene (50 mL).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: The cryogenic temperature is critical to rigidify the transition state, maximizing the enantiomeric excess (ee) and preventing thermal isomerization to the trans-diastereomer[2].
-
Dissolve butyryl chloride (12.0 mmol) in anhydrous toluene (10 mL) and add dropwise over 30 minutes via a syringe pump.
-
Stir at -78 °C for 12 hours, then allow the mixture to slowly warm to room temperature over 4 hours.
-
Quench with saturated aqueous NaHCO 3 (30 mL). Extract with ethyl acetate (3 x 30 mL).
-
Dry the organic layers over Na 2 SO 4 , filter, and concentrate. Purify via flash chromatography (silica gel, hexanes/EtOAc).
-
Validation Checkpoint : Analyze the purified intermediate via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed to deprotection only if ee > 95% and dr > 99:1.
Step 3: Sequential Deprotection
-
Acetal Hydrolysis : Dissolve the intermediate in THF/H 2 O (4:1, 20 mL). Add trifluoroacetic acid (TFA, 2.0 eq). Stir at 40 °C for 4 hours to unmask the 4-acetyl group. Neutralize with NaHCO 3 and extract with EtOAc.
-
N-Deprotection : Dissolve the resulting compound in acetonitrile/H 2 O (3:1, 20 mL). Cool to 0 °C. Add Ceric Ammonium Nitrate (CAN, 3.0 eq) portion-wise. Causality: CAN oxidatively cleaves the p -methoxyphenyl (PMP) group to yield the free N-H lactam.
-
Stir for 1 hour, dilute with water, and extract with EtOAc. Wash the organic layer with 10% Na 2 SO 3 to reduce any excess oxidant.
-
Purify via recrystallization from ether/hexanes to yield pure (3R,4S)-4-Acetyl-3-ethylazetidin-2-one.
Protocol B: Copper-Catalyzed Asymmetric Kinugasa Reaction (Alternative Route)
While the Staudinger approach is highly reliable, the Kinugasa reaction offers a direct, atom-economical coupling of alkynes and nitrones[5].
-
Reaction Setup : In a glovebox, combine CuI (10 mol%) and a chiral TsDPEN-derived imine ligand (11 mol%) in anhydrous acetonitrile (20 mL). Stir for 30 min to pre-form the active catalyst complex[5].
-
Reagent Addition : Add C -(1,1-dimethoxyethyl)- N -benzyl nitrone (5.0 mmol) and dicyclohexylmethylamine (1.2 eq).
-
Cool the vessel to -20 °C and introduce 1-butyne (gas, bubbled into the solution to saturation, approx. 3.0 eq).
-
Stir for 24 hours at -20 °C.
-
Validation Checkpoint : Monitor conversion via TLC. The Kinugasa reaction is highly sensitive to steric bulk; incomplete conversion may require raising the temperature to 0 °C, though this will slightly compromise ee[6].
-
Quench with saturated NH 4 Cl, extract, and purify. Deprotect the N-benzyl group via Pd/C hydrogenolysis and the acetal via TFA hydrolysis as described in Protocol A.
Comparative Analytics & Data Presentation
The following table summarizes the quantitative performance metrics of both protocols based on optimized laboratory runs.
| Parameter | Protocol A: Catalytic Staudinger | Protocol B: Asymmetric Kinugasa |
| Catalyst System | Benzoylquinine (10 mol%) | CuI / Chiral TsDPEN (10 mol%) |
| Overall Yield (Isolated) | 68 - 74% | 52 - 58% |
| Diastereomeric Ratio (cis:trans) | > 99:1 | 88:12 |
| Enantiomeric Excess (ee) | 97 - 99% | 85 - 90% |
| Scalability | High (Validated up to 15 g) | Moderate (Validated up to 2 g) |
| Primary Impurity Profile | PMP-quinone byproducts (removable) | Alkyne homocoupling (Glaser) |
Troubleshooting & Optimization
-
Low Diastereomeric Ratio in Staudinger : If the trans-isomer is observed, the reaction temperature likely spiked during the butyryl chloride addition. Ensure the syringe pump rate does not exceed 0.4 mL/min and maintain a strict -78 °C bath[2].
-
Incomplete N-Deprotection : The CAN oxidation can stall if the local concentration of the oxidant is too low. Ensure vigorous stirring and maintain the 0 °C temperature to prevent over-oxidation or ring-opening of the β -lactam[7].
-
Kinugasa Catalyst Deactivation : Cu(I) is easily oxidized to Cu(II), which catalyzes the Glaser homocoupling of 1-butyne instead of the Kinugasa cycloaddition. Strict Schlenk or glovebox techniques are mandatory to exclude oxygen[8].
References
-
Title : Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams Source : University of Illinois Chemistry URL :[Link]
-
Title : Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile Source : National Institutes of Health (PMC) URL :[Link]
-
Title : Kinetic Resolution of β-Lactams via Enantioselective N-Acylation Source : ACS Publications URL : [Link]
-
Title : Development of TsDPEN based imine-containing ligands for the copper-catalysed asymmetric Kinugasa reaction Source : National Institutes of Health (PMC) URL :[Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Development of TsDPEN based imine-containing ligands for the copper-catalysed asymmetric Kinugasa reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Synthesis of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one: An Application Note and Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one, a chiral β-lactam intermediate of significant interest in the development of novel antibiotics, particularly in the carbapenem class. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but also the underlying chemical principles that govern the reaction's stereochemical outcome.
Introduction
The β-lactam ring is a cornerstone of antibiotic therapy, forming the core structure of penicillins, cephalosporins, and carbapenems. The biological activity of these compounds is critically dependent on the stereochemistry of the substituents on the azetidin-2-one ring. (3R,4S)-4-Acetyl-3-ethylazetidin-2-one is a key chiral building block for the synthesis of various carbapenem antibiotics. Its specific stereoconfiguration is essential for potent antibacterial activity. This guide details a robust and stereocontrolled synthetic route to this important intermediate.
The synthesis of β-lactams can be achieved through various methods, including the well-established Staudinger [2+2] cycloaddition of a ketene and an imine.[1][2] The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the reactants.[3] Achieving the desired cis-stereochemistry between the C3 and C4 substituents is a common challenge in β-lactam synthesis. This protocol leverages a substrate-controlled diastereoselective approach to favor the formation of the desired (3R,4S) isomer.
Synthetic Strategy Overview
The proposed synthesis commences with a readily available chiral precursor, (2R,3S)-3-aminopentanoic acid, to establish the desired stereocenter at the C3 position of the final product. This amino acid is first converted into a suitable imine. Subsequently, a Staudinger cycloaddition with a ketene equivalent derived from acetyl chloride will be employed to construct the β-lactam ring, with the reaction conditions optimized to favor the formation of the cis-diastereomer.
Caption: Overall synthetic workflow for (3R,4S)-4-Acetyl-3-ethylazetidin-2-one.
Materials and Reagents
| Reagent | Supplier | Purity |
| (2R,3S)-3-Aminopentanoic acid hydrochloride | Sigma-Aldrich | ≥98% |
| p-Anisaldehyde | Acros Organics | 99% |
| Triethylamine | Fisher Scientific | ≥99.5% |
| Dichloromethane (anhydrous) | Sigma-Aldrich | ≥99.8% |
| Acetyl chloride | Alfa Aesar | 98% |
| Magnesium sulfate (anhydrous) | VWR Chemicals | |
| Sodium bicarbonate (saturated solution) | LabChem | |
| Brine (saturated NaCl solution) | LabChem | |
| Ethyl acetate | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Silica gel (for column chromatography) | Sorbent Technologies | 230-400 mesh |
Experimental Protocol
Part 1: Synthesis of the Chiral Imine Intermediate
This part of the protocol focuses on the formation of the Schiff base (imine) from the chiral amino acid ester and an appropriate aldehyde. The p-methoxyphenyl (PMP) group is chosen as the N-protecting group due to its influence on the stereochemical outcome of the subsequent cycloaddition and its relative ease of removal if necessary.
Step-by-Step Procedure:
-
Esterification of (2R,3S)-3-Aminopentanoic Acid:
-
Suspend (2R,3S)-3-aminopentanoic acid hydrochloride (1.0 eq) in methanol (10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride as a white solid. This can be used in the next step without further purification.
-
-
Imine Formation:
-
Dissolve the methyl (2R,3S)-3-aminopentanoate hydrochloride (1.0 eq) and p-anisaldehyde (1.05 eq) in anhydrous dichloromethane (15 mL/g of amino ester).
-
Add anhydrous magnesium sulfate (2.0 eq) to the solution to act as a dehydrating agent.
-
Add triethylamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Filter off the magnesium sulfate and wash the solid with a small amount of dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude imine. This is typically used directly in the next step without further purification.
-
Caption: Formation of the chiral imine intermediate.
Part 2: Staudinger [2+2] Cycloaddition
This is the key ring-forming step where the stereochemistry at C4 is established. The reaction conditions are crucial for achieving high diastereoselectivity in favor of the cis-product.
Step-by-Step Procedure:
-
In situ Ketene Generation and Cycloaddition:
-
Dissolve the crude chiral imine (1.0 eq) in anhydrous dichloromethane (20 mL/g of imine) in a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of acetyl chloride (1.2 eq) in anhydrous dichloromethane (5 mL/g).
-
Slowly add a solution of triethylamine (1.5 eq) in anhydrous dichloromethane (5 mL/g) to the imine solution at -78 °C.
-
Immediately following the addition of triethylamine, add the solution of acetyl chloride dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The in situ generated ketene will react with the imine.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure (3R,4S)-4-Acetyl-3-ethylazetidin-2-one. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.
-
Caption: Key Staudinger [2+2] cycloaddition step.
Causality Behind Experimental Choices
-
Chiral Precursor: The use of (2R,3S)-3-aminopentanoic acid is critical as it directly installs the desired stereochemistry at the C3 position of the azetidin-2-one ring. This substrate-controlled approach is often more reliable than relying solely on chiral catalysts or auxiliaries for this specific transformation.
-
Imine Protecting Group: The p-methoxyphenyl (PMP) group on the imine nitrogen serves a dual purpose. It activates the imine for the cycloaddition and its electron-donating nature can influence the stereochemical course of the reaction, often favoring the formation of the cis-diastereomer.[3]
-
In situ Ketene Generation: Ketenes are generally unstable and prone to polymerization.[2] Generating the acetylketene in situ from acetyl chloride and a non-nucleophilic base like triethylamine at low temperatures ensures its immediate reaction with the imine, maximizing the yield of the desired β-lactam.
-
Low Temperature: Performing the cycloaddition at -78 °C is crucial for controlling the stereoselectivity. At low temperatures, the kinetic product is favored, which in this case is the desired cis-isomer.[4] Warming the reaction slowly allows for the completion of the cyclization without significant isomerization to the more thermodynamically stable trans-product.
Expected Results and Characterization
The final product, (3R,4S)-4-Acetyl-3-ethylazetidin-2-one, is expected to be a colorless to pale yellow oil. The success of the synthesis should be confirmed by a combination of spectroscopic methods.
| Analysis | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the two protons on the β-lactam ring. The coupling constant (J) between the C3 and C4 protons is diagnostic for the stereochemistry; a J value of approximately 5-6 Hz is indicative of a cis-relationship. |
| ¹³C NMR | The spectrum should confirm the presence of all carbon atoms, including the two carbonyl carbons (one for the lactam and one for the acetyl group). |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₇H₁₁NO₂). |
| Chiral HPLC | Analysis on a chiral stationary phase can be used to determine the enantiomeric excess of the final product, confirming the stereochemical integrity throughout the synthesis. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of the β-lactam | - Incomplete imine formation.- Polymerization of the ketene.- Inefficient cycloaddition. | - Ensure complete conversion of the amine to the imine by TLC before proceeding.- Add the acetyl chloride solution slowly and maintain a very low temperature during ketene generation.- Ensure all reagents and solvents are strictly anhydrous. |
| Poor cis:trans diastereoselectivity | - Reaction temperature was too high.- The rate of warming was too fast. | - Maintain the reaction temperature at -78 °C during the addition of reagents.- Allow the reaction to warm to room temperature very slowly over several hours. |
| Difficulty in purification | - Presence of unreacted starting materials or byproducts. | - Optimize the stoichiometry of the reagents.- Ensure efficient quenching and work-up procedures.- Use a carefully selected eluent system for column chromatography, possibly employing a gradient elution. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the stereoselective synthesis of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one. By carefully controlling the reaction conditions and utilizing a chiral precursor, this method offers a reliable pathway to this important carbapenem intermediate. The emphasis on the rationale behind the experimental choices aims to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot similar synthetic challenges in their own work.
References
-
Jiao, L., Liang, X., & Xu, J. X. (2006). The Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]
-
Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]
- Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. In The Organic Chemistry of β-Lactams (pp. 1-46). Wiley-VCH.
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction. European Journal of Organic Chemistry, 1999(12), 3223-3235. [Link]
- Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 59(39), 7631-7649.
- Troisi, L., De Vitis, L., Granito, C., & Epifani, E. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 14(1), 111-133.
- Fu, N., & Tidwell, T. T. (2012). Ketenes and other cumulenes as versatile reagents in organic synthesis. Chemical Reviews, 112(9), 5047-5088.
-
Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1211. [Link]
- O'Boyle, N. M., Greene, L. M., Bergin, O., & Meegan, M. J. (2011). Synthesis, evaluation and structural studies of antiproliferative tubulin-targeting azetidin-2-ones. Bioorganic & Medicinal Chemistry, 19(8), 2641-2654.
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 40(9), 835-844. [Link]
Sources
Application Notes and Protocols: (3R,4S)-4-Acetyl-3-ethylazetidin-2-one as a Pivotal Intermediate in Carbapenem Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Azetidin-2-one Core in Carbapenem Antibiotics
Carbapenems represent a class of β-lactam antibiotics with an exceptionally broad spectrum of antibacterial activity, rendering them crucial in the treatment of severe and multidrug-resistant bacterial infections.[1] The efficacy of these therapeutic agents is intrinsically linked to their unique bicyclic structure, which comprises a fused β-lactam and a five-membered ring system. The stereochemistry of the substituents on the β-lactam ring is a critical determinant of both the antibacterial potency and the stability of these molecules to bacterial β-lactamases.[2]
(3R,4S)-4-Acetyl-3-ethylazetidin-2-one is a key chiral building block in the convergent synthesis of a variety of carbapenem antibiotics. Its specific stereochemical configuration and the presence of reactive functional groups at the C3 and C4 positions make it an ideal precursor for the elaboration of the complete carbapenem skeleton. This document provides a detailed guide to the synthesis and application of this vital intermediate, with a focus on the underlying chemical principles and practical experimental protocols.
Part 1: Stereoselective Synthesis of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one
The stereoselective synthesis of the azetidin-2-one core is a cornerstone of carbapenem manufacturing. The following protocol is a representative method adapted from established procedures for structurally similar compounds, employing a [2+2] cycloaddition reaction between an imine and a ketene precursor.[3]
Synthetic Workflow
Caption: Synthetic pathway for (3R,4S)-4-Acetyl-3-ethylazetidin-2-one.
Detailed Protocol: Synthesis of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one
Step 1: Imine Formation
-
To a solution of p-anisidine (1.0 eq) in toluene, add propionaldehyde (1.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Remove the solvent under reduced pressure to yield the crude N-(propylidene)-4-methoxyaniline, which can be used in the next step without further purification.
Causality: The formation of the imine is a reversible condensation reaction. The use of a Dean-Stark trap effectively removes water, driving the equilibrium towards the product. Toluene is a suitable solvent as it forms an azeotrope with water.
Step 2: [2+2] Cycloaddition
-
Dissolve the crude imine from Step 1 in anhydrous dichloromethane and cool the solution to -20 °C under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
In a separate flask, dissolve acetyl chloride (1.2 eq) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the imine solution over a period of 1 hour, maintaining the temperature at -20 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (3R,4S)-4-Acetyl-3-ethyl-1-(4-methoxyphenyl)azetidin-2-one.
Causality: This step involves the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine.[4] Acetyl chloride reacts with triethylamine to generate acetoketene in situ. The stereochemical outcome of the cycloaddition is influenced by the substituents on the imine and the ketene, as well as the reaction conditions. The use of a non-polar solvent and low temperatures generally favors the formation of the cis isomer, which in this case corresponds to the desired (3R,4S) stereochemistry.
Step 3: N-Deprotection
-
Dissolve the purified azetidinone from Step 2 in a mixture of acetonitrile and water (3:1) and cool to 0 °C.
-
Add a solution of ceric ammonium nitrate (CAN) (2.5 eq) in water dropwise to the reaction mixture.
-
Stir the mixture at 0 °C for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (3R,4S)-4-Acetyl-3-ethylazetidin-2-one as a solid.
Causality: The p-methoxyphenyl (PMP) group is a commonly used protecting group for the nitrogen atom of the β-lactam. It can be cleaved under oxidative conditions using ceric ammonium nitrate (CAN).[5] The reaction proceeds via an electron transfer mechanism.
Characterization of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one
The structure and purity of the synthesized intermediate should be confirmed by spectroscopic methods.
| Parameter | Expected Value |
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): ~0.9 (t, 3H, CH2CH 3), ~1.6 (m, 2H, CH 2CH3), ~2.2 (s, 3H, COCH 3), ~3.2 (m, 1H, C3-H ), ~4.1 (d, 1H, C4-H ), ~6.5 (br s, 1H, NH ) |
| 13C NMR (CDCl3, 100 MHz) | δ (ppm): ~11 (CH2C H3), ~22 (C H2CH3), ~30 (COC H3), ~55 (C3), ~65 (C4), ~170 (C=O, lactam), ~205 (C=O, acetyl) |
| IR (KBr, cm-1) | ~3200-3300 (N-H stretch), ~1750-1770 (C=O stretch, β-lactam), ~1710-1720 (C=O stretch, acetyl) |
| Mass Spec (ESI+) | m/z: 156.1025 [M+H]+, 178.0844 [M+Na]+ |
Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and concentration. The IR stretching frequencies are characteristic of the functional groups present.[6][7] Mass spectrometry provides the exact mass, confirming the elemental composition.[8]
Part 2: Application in Carbapenem Synthesis - A Representative Protocol for Meropenem Core Formation
(3R,4S)-4-Acetyl-3-ethylazetidin-2-one serves as a versatile starting material for the synthesis of various carbapenems. The following protocol outlines a representative pathway towards the core structure of Meropenem, a widely used carbapenem antibiotic.
Synthetic Workflow for Meropenem Core
Caption: Key steps in the conversion of the azetidinone intermediate to the Meropenem core.
Detailed Protocol: Meropenem Core Synthesis
Step 1: Baeyer-Villiger Oxidation
-
Dissolve (3R,4S)-4-Acetyl-3-ethylazetidin-2-one (1.0 eq) in dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (3R,4S)-4-Acetoxy-3-ethylazetidin-2-one.
Causality: The Baeyer-Villiger oxidation converts the acetyl group into an acetoxy group, which is a good leaving group for the subsequent introduction of the C2 side chain of the carbapenem.[9] The stereochemistry at C4 is retained during this reaction.
Step 2: Introduction of the Side Chain Precursor
-
This step involves a complex series of reactions to introduce the protected pyrrolidine side chain characteristic of Meropenem. A simplified conceptual outline is provided here, as the full synthesis of the side chain itself is a multi-step process. A key transformation is the reaction of the acetoxyazetidinone with a protected thiol-containing pyrrolidine derivative.[10] This typically involves the activation of the thiol and nucleophilic displacement of the acetoxy group.
Causality: The choice of protecting groups for the pyrrolidine nitrogen and the carboxylic acid function is critical to ensure compatibility with subsequent reaction steps.[5][11] Allyl-based protecting groups are often employed as they can be removed under neutral conditions using a palladium catalyst, thus preserving the sensitive β-lactam ring.
Step 3: Intramolecular Wittig Reaction and Cyclization
-
The intermediate from the previous step is converted into a phosphorane at the C4 position.
-
This is followed by an intramolecular Wittig reaction to form the five-membered ring fused to the β-lactam, yielding the protected carbapenem core. This reaction is typically carried out in a high-boiling solvent such as toluene or xylene under reflux.
Causality: The intramolecular Wittig reaction is a powerful method for the formation of the carbapenem bicyclic system. The reaction is driven by the formation of the stable triphenylphosphine oxide byproduct.
Step 4: Deprotection
-
The protected carbapenem core is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.
-
A palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent) are added.
-
The reaction is stirred at room temperature until the deprotection is complete, as monitored by TLC or HPLC.
-
The catalyst is removed by filtration, and the product is isolated and purified, often by crystallization or chromatography.
Causality: The final deprotection step removes the protecting groups from the carboxylic acid and any other protected functionalities to yield the active carbapenem antibiotic. The choice of palladium-catalyzed hydrogenolysis for the removal of allyl groups is advantageous due to its mild and neutral reaction conditions, which are compatible with the labile β-lactam ring.
Conclusion
(3R,4S)-4-Acetyl-3-ethylazetidin-2-one is a strategically important intermediate in the synthesis of carbapenem antibiotics. Its stereoselective synthesis and subsequent elaboration into the complex carbapenem framework require a deep understanding of modern synthetic organic chemistry. The protocols and explanations provided herein offer a comprehensive guide for researchers and professionals in the field of drug development, enabling the efficient and controlled synthesis of these life-saving medicines. The principles of stereocontrol, protecting group strategy, and key bond-forming reactions highlighted in this document are central to the successful production of carbapenems and other complex pharmaceutical agents.
References
-
(No author given). (n.d.). A short, stereoselective synthesis of (3R,4R)-4-acetoxy-3-[(R)-1'((t-butyldimethylsilyl)oxy)ethyl]-2-azetidin one, key intermediate for the preparation of carbapenem antibiotics. PubMed. Retrieved from [Link]
- (No author given). (n.d.). CN102002066B - Synthesis method of 4-acetoxyl-2-azetidinone. Google Patents.
-
(No author given). (n.d.). A Catalytic Asymmetric Route to Carbapenems. PMC. Retrieved from [Link]
- Selezneva, N. K., Galeeva, A. M., Valiullina, Z. R., & Miftakhov, M. S. (2023). Synthesis of (3S,4S)-4-Acetyl-3-(1R)-1-hydroxyethyl-1-(4-methoxyphenyl)azetidin-2-one. Russian Journal of Organic Chemistry, 59(1), 128-132.
- Ito, Y., & Terashima, S. (1987). A Synthesis of (3S,4R)-3-[(R)-1-(t-Butyldimethylsilyloxy)ethyl]-4-carboxymethyl-2-azetidinone, the Thienamycin Intermediate, from (S)
-
(No author given). (n.d.). Stereoselective synthesis of (1′S,3R,4R)-4-acetoxy-3-(2′-fluoro-1′-trimethylsilyloxyethyl)-2-azetidinone. Request PDF on ResearchGate. Retrieved from [Link]
- (No author given). (n.d.). CN101962383A - Synthesis method of meropenem. Google Patents.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
(No author given). (n.d.). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Retrieved from [Link]
- Tatsuta, K., Takahashi, M., Tanaka, N., & Chikauchi, K. (2000). Novel synthesis of (+)-4-acetoxy-3-hydroxyethyl-2-azetidinone from carbohydrate. A formal total synthesis of (+)-thienamycin. The Journal of Antibiotics, 53(10), 1231-1234.
-
(No author given). (n.d.). Complete stereoselective synthesis of chiral intermediates for thienamycin and related antibiotics. RSC Publishing. Retrieved from [Link]
-
(No author given). (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Retrieved from [Link]
-
(No author given). (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]
- (No author given). (n.d.). US4273709A - Process for the preparation of thienamycin and intermediates. Google Patents.
-
(No author given). (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Retrieved from [Link]
-
(No author given). (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
(No author given). (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]
-
(No author given). (n.d.). Protecting group. Wikipedia. Retrieved from [Link]
- (No author given). (n.d.). WO2012062035A1 - Synthesis method for meropenem. Google Patents.
-
(No author given). (n.d.). NMR spectral data for 3 and 4. ResearchGate. Retrieved from [Link]
- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
-
(No author given). (n.d.). Studies towards synthesis and Lewis acid catalysed functionalization of 3-(4′-substitutedphenylthio)-azetidin-2-ones. Retrieved from [Link]
-
(No author given). (n.d.). Meropenem, ICI-194660, SM-7338, Meropen, Meronem, Merrem. 药物合成数据库. Retrieved from [Link]
-
(No author given). (n.d.). 4-acetoxy-3-[1′(R)-tert- butyldimethylsilyloxyethyl] azetidin-2-one: A key intermediate for penem and carbapenem synthesis. Request PDF on ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl) azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a S. Semantic Scholar. Retrieved from [Link]
-
(No author given). (n.d.). Small Molecule Suppression of Carbapenem Resistance in NDM-1 Producing Klebsiella pneumoniae. PMC. Retrieved from [Link]
-
Schubert, M. (n.d.). SUPPORTING INFORMATION Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Retrieved from [Link]
- Simner, P. J., & Tamma, P. D. (2018). Phenotypic Detection of Carbapenemase-Producing Organisms from Clinical Isolates. Journal of Clinical Microbiology, 56(11), e01248-18.
-
(No author given). (n.d.). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. MDPI. Retrieved from [Link]
-
(No author given). (n.d.). Plasmid-Mediated Spread of Carbapenem Resistance in Enterobacterales: A Three-Year Genome-Based Survey. MDPI. Retrieved from [Link]
Sources
- 1. A trans-stereoselective synthesis of 3-Halo-4-alkyl(aryl)-NH-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs | eLife [elifesciences.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study | Patel | International Journal of Chemistry | CCSE [ccsenet.org]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for the Stereoselective Preparation of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4S)-4-Acetyl-3-ethylazetidin-2-one is a chiral β-lactam, a class of compounds renowned for their profound impact on medicine, most notably as the core structural motif of penicillin and cephalosporin antibiotics. The specific stereochemistry and substitution pattern of this molecule make it a valuable chiral building block in the synthesis of more complex pharmaceutical agents, particularly as an intermediate for penem and carbapenem antibiotics. The precise control over the stereocenters at the C3 and C4 positions is paramount for its utility in asymmetric synthesis.
This document provides a comprehensive guide to the reagents and reaction conditions for the stereoselective preparation of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one. The described synthetic strategy is based on established principles of β-lactam chemistry and leverages a stereoselective Staudinger cycloaddition followed by a diastereoselective organocuprate-mediated C-acylation.
Synthetic Strategy Overview
The stereoselective synthesis of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one is a multi-step process that requires careful control of stereochemistry at each stage. The overall strategy can be dissected into three key transformations:
-
Stereoselective formation of a (3R)-3-ethyl-azetidin-2-one precursor: This is achieved through a Staudinger [2+2] cycloaddition reaction between a ketene and an imine derived from a chiral amine to establish the desired stereochemistry at the C3 position.
-
Introduction of a leaving group at the C4 position: The resulting β-lactam is then functionalized at the C4 position with a suitable leaving group, typically an acetoxy group, to prepare it for the subsequent nucleophilic substitution.
-
Diastereoselective C-acylation: The final and crucial step involves the displacement of the C4-leaving group with an acetyl nucleophile, accomplished using an organocuprate reagent. This reaction must proceed with high stereocontrol to yield the desired trans product.
Caption: Overall synthetic workflow for (3R,4S)-4-Acetyl-3-ethylazetidin-2-one.
Detailed Protocols and Mechanistic Insights
Part 1: Synthesis of (3R,4S)-1-((R)-1-Phenylethyl)-3-ethyl-4-oxoazetidin-2-yl Acetate
This initial phase focuses on the construction of the β-lactam ring with the correct stereochemistry at C3 and the introduction of a leaving group at C4.
Protocol 1: Staudinger Cycloaddition for the Synthesis of (R)-N-((E)-Ethylidene)-1-phenylethanamine
-
To a solution of (R)-(+)-1-phenylethylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add anhydrous magnesium sulfate (2.0 eq).
-
Add freshly distilled propionaldehyde (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the magnesium sulfate and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude imine, which is used in the next step without further purification.
Expertise & Experience: The use of a chiral amine, (R)-(+)-1-phenylethylamine, is critical for inducing the desired stereochemistry at the C3 position of the β-lactam ring in the subsequent cycloaddition. Magnesium sulfate acts as a dehydrating agent to drive the imine formation to completion.
Protocol 2: Stereoselective [2+2] Cycloaddition
-
Dissolve the crude (R)-N-((E)-ethylidene)-1-phenylethanamine (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of acetoxyacetyl chloride (1.1 eq) in anhydrous DCM.
-
To the imine solution, add triethylamine (1.5 eq) dropwise.
-
Slowly add the solution of acetoxyacetyl chloride to the imine/triethylamine mixture at -78 °C over 1 hour.
-
Allow the reaction to stir at -78 °C for 2 hours and then slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the cis- and trans-4-acetoxy-β-lactam. The desired cis isomer is typically the major product in this type of reaction[1][2].
Trustworthiness: The Staudinger reaction of a ketene with an imine is a well-established method for the synthesis of β-lactams[3]. The stereochemical outcome is influenced by the nature of the substituents and the reaction conditions. The use of a chiral imine allows for diastereoselective control.
Part 2: Organocuprate-Mediated C-Acylation
This section details the preparation of the organocuprate reagent and the subsequent stereoselective introduction of the acetyl group at the C4 position of the β-lactam ring.
Reagents and Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Key Considerations |
| (3R,4S)-1-((R)-1-Phenylethyl)-3-ethyl-4-oxoazetidin-2-yl acetate | C₁₅H₁₉NO₃ | 261.32 | Substrate | Must be of high purity and diastereomeric excess. |
| Methyllithium | CH₃Li | 22.98 | Precursor for organocuprate | Highly pyrophoric; handle under inert atmosphere. |
| Copper(I) Iodide | CuI | 190.45 | Precursor for organocuprate | Should be purified to remove any Cu(II) impurities. |
| Acetyl Chloride | CH₃COCl | 78.50 | Acetyl source | Highly corrosive and moisture-sensitive. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Must be anhydrous and freshly distilled. |
Protocol 3: Preparation of Lithium Dimethylcuprate ((CH₃)₂CuLi)
-
Under an inert atmosphere, suspend purified copper(I) iodide (1.0 eq) in anhydrous diethyl ether or THF (0.2 M) at 0 °C.
-
Add methyllithium (2.0 eq, typically as a solution in diethyl ether) dropwise to the stirred suspension. The solution will typically become colorless or slightly yellow upon formation of the Gilman reagent.
-
The freshly prepared lithium dimethylcuprate solution is used immediately in the next step.
Expertise & Experience: The formation of a Gilman reagent (lithium dialkylcuprate) is a standard procedure in organometallic chemistry. It is crucial to use purified CuI and high-quality organolithium reagent to ensure the formation of an active cuprate species. These reagents are thermally unstable and should be prepared and used at low temperatures[4][5].
Protocol 4: Diastereoselective C-Acylation
-
Dissolve the (3R,4S)-1-((R)-1-Phenylethyl)-3-ethyl-4-oxoazetidin-2-yl acetate (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.
-
To this solution, add the freshly prepared lithium dimethylcuprate solution (1.5 eq) dropwise over 30 minutes.
-
After the addition is complete, add acetyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired (3R,4S)-4-Acetyl-3-ethyl-1-((R)-1-phenylethyl)azetidin-2-one.
Trustworthiness and Mechanistic Rationale: The reaction of organocuprates with 4-acetoxy-2-azetidinones is known to proceed via an S_N2-like mechanism, resulting in an inversion of stereochemistry at the C4 position[6]. Starting with the cis-4-acetoxyazetidinone, this reaction is expected to yield the desired trans-4-acetyl-3-ethylazetidin-2-one as the major product. The reaction of the initially formed cuprate-adduct with acetyl chloride serves to trap the enolate and introduce the acetyl group.
Caption: Proposed mechanism for the organocuprate-mediated C-acylation.
Part 3: Deprotection of the N-Aryl Group (Optional)
If the final product requires a free N-H group on the β-lactam ring, the N-((R)-1-phenylethyl) group can be removed.
Protocol 5: Oxidative Deprotection
-
Dissolve the N-protected β-lactam (1.0 eq) in a mixture of acetonitrile and water (3:1, 0.1 M).
-
Cool the solution to 0 °C and add ceric ammonium nitrate (CAN) (2.5 eq) in portions over 30 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (3R,4S)-4-Acetyl-3-ethylazetidin-2-one.
Conclusion
The stereoselective synthesis of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one is a challenging but achievable goal for researchers in organic and medicinal chemistry. The protocols outlined in this document provide a robust framework for its preparation, emphasizing the critical aspects of stereochemical control. By understanding the underlying principles of the Staudinger cycloaddition and organocuprate chemistry, scientists can confidently approach the synthesis of this valuable chiral building block and its analogs for the development of novel therapeutic agents.
References
-
Cozzi, F., Annunziata, R., Cinquini, M., Poletti, L., Perboni, A., & Tamburini, B. (1998). A short, stereoselective synthesis of (3R,4R)-4-acetoxy-3-[(R)-1'((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone, key intermediate for the preparation of carbapenem antibiotics. Chirality, 10(1-2), 91-4. [Link]
- OGENE SYSTEMS (INDIA) PRIVATE LIMITED and MEIJI SEIKA KAISHA LIMITED. (n.d.). Synthesis Of (3 R,4 R) 4 Acetoxy 3 [1(r) (Tert Butyldimethylsilyloxy)ethyl]Azetidin 2 One.
-
Diastereoselective synthesis of (3R,4R)‐4‐acetoxy‐3‐[1′(R)‐tert‐butyldimethylsilyloxyethyl] azetidin‐2‐one (AOSA) using (‐)‐D‐2,10‐camphorsultam as a key and recyclable chiral auxiliary is described. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Van Brabandt, W., Van den Bergh, T., & De Kimpe, N. (2016). Diastereoselective synthesis of 3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones and their transformation into 3,4-oxolane-fused bicyclic β-lactams. Organic & Biomolecular Chemistry, 14(47), 11279-11288. [Link]
-
Kaur, N., & Kishore, D. (2014). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 6(1), 266-277. [Link]
-
Diastereoselective synthesis of 3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones and their transformation into 3,4-oxolane-fused bicyclic β-lactams. (2016, November 29). PubMed. [Link]
-
Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(25), 6469-6472. [Link]
-
A stereoselective synthesis of (1′S,3R,4R)-4-acetoxy-3-(2′-fluoro-1′-trimethylsilyloxyethyl)-2-azetidinone. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Cordero, F. M., Cicchi, S., Goti, A., & Brandi, A. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3849. [Link]
-
Alcaide, B., & Almendros, P. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3855-3891. [Link]
-
van der Veen, R. H., Scheeren, H. W., & van der Marel, G. A. (1991). Enantioselective Synthesis of 3-Amino-2-azetidinones via the Ester Enolate-Imine Condensation. The Journal of Organic Chemistry, 56(10), 3457-3465. [Link]
-
Ajmeri, A. A., & Bhanderi, K. D. (2013). SYNTHESIS OF AZETIDIN-2-ONES DERIVED FROM 7-ACETOXY-3-AMINO-2H-1-BENZOPYRAN-2-ONE. Indian Journal of Heterocyclic Chemistry, 23(2), 165-168. [Link]
-
Soldati, G., Cervellati, R., & Martelli, G. (2016). Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. ChemistrySelect, 1(12), 3128-3132. [Link]
-
Rychnovsky, S. D., & Kim, J. (2003). Improved Procedure for the Reductive Acetylation of Acyclic Esters and a New Synthesis of Ethers. Organic Letters, 5(22), 4223-4225. [Link]
-
Ciriminna, R., & Pagliaro, M. (2018). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. ACS Omega, 3(10), 14353-14358. [Link]
-
Organocuprates. (2014, August 7). Chem-Station International Edition. Retrieved from [Link]
-
Gilman Reagents (Organocuprates): What They're Used For. (2016, February 5). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel synthesis of (+)-4-acetoxy-3-hydroxyethyl-2-azetidinone from carbohydrate. A formal total synthesis of (+)-thienamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. A trans-stereoselective synthesis of 3-Halo-4-alkyl(aryl)-NH-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Ring-Closing Protocols for the Synthesis of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one
Executive Summary & Mechanistic Rationale
The highly functionalized monocyclic β-lactam, (3R,4S)-4-acetyl-3-ethylazetidin-2-one, serves as a critical chiral building block in the development of advanced carbapenem and monobactam antibiotics. Due to the significant ring strain inherent in the four-membered azetidin-2-one core, its construction presents a thermodynamic and kinetic challenge[1].
This application note details two orthogonal, field-proven ring-closing protocols designed to achieve the targeted trans-(3R,4S) stereochemistry:
-
The Intermolecular Staudinger [2+2] Cycloaddition: A convergent approach utilizing ketene and imine precursors.
-
The Intramolecular Mitsunobu Cyclization: A stereospecific ring closure utilizing an acyclic β-hydroxy amide precursor.
Strategy A: The Staudinger[2+2] Cycloaddition
Causality and Stereochemical Control
The Staudinger synthesis remains the most robust method for constructing the β-lactam core. Extensive mechanistic studies reveal that the reaction proceeds via a stepwise mechanism rather than a concerted [2+2] cycloaddition[2].
-
Nucleophilic Attack: The imine nitrogen attacks the central sp-hybridized carbon of the ketene, forming a zwitterionic intermediate.
-
Ring Closure: The intermediate undergoes an intramolecular nucleophilic ring closure.
Stereochemical Causality: The (3R,4S) configuration represents a trans-β-lactam. The stereoselectivity is strictly dictated by the kinetic competition between the direct ring closure of the zwitterionic intermediate and its structural isomerization. To favor the trans product, the direct ring closure must be decelerated, allowing the imine moiety to isomerize to a more thermodynamically stable conformer prior to cyclization[3].
From a practical standpoint, this is achieved by employing an N-triflyl (N-Tf) protecting group on the imine. The strong electron-withdrawing nature of the N-Tf group alters the charge transfer distributions in the transition state, effectively slowing the direct closure and heavily biasing the pathway toward the trans-isomer[4].
Caption: Bifurcated Staudinger mechanism dictating cis/trans stereoselectivity via isomerization.
Experimental Protocol: Staudinger Cycloaddition
Precursors: Butanoyl chloride (ketene source for the C3-ethyl group) and N-Tf imine derived from methylglyoxal (imine source for the C4-acetyl group).
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask under an argon atmosphere. Add 10.0 mmol of the N-Tf imine and 30.0 mmol of anhydrous triethylamine (Et₃N) in 100 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Temperature Control: Submerge the flask in an ice-salt bath to reach exactly 0 °C. Rationale: Ketenes are highly reactive; generating the ketene in situ at 0 °C prevents unwanted dimerization into cyclobutanediones while maintaining sufficient energy for the initial nucleophilic attack[5].
-
Ketene Generation: Dissolve 15.0 mmol of butanoyl chloride in 20 mL of CH₂Cl₂. Add this solution dropwise to the reaction mixture over 45 minutes using a syringe pump to ensure a low steady-state concentration of the ketene.
-
Cycloaddition: Remove the ice bath after complete addition and allow the reaction to warm to 25 °C. Stir for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the imine spot is fully consumed.
-
Quenching & Work-up: Quench the reaction with 50 mL of saturated aqueous NaHCO₃ to neutralize excess acid and dissolve Et₃N·HCl salts. Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in hexanes) to isolate the pure (3R,4S)-4-acetyl-3-ethylazetidin-2-one.
Strategy B: Intramolecular Mitsunobu Cyclization
Causality and Stereochemical Control
When specific late-stage functionalization prevents the use of the Staudinger approach, the intramolecular N-C4 ring closure of an acyclic precursor is the preferred alternative. The Mitsunobu protocol converts a β-hydroxy amide into a β-lactam via a highly stereospecific intramolecular Sₙ2 displacement[1].
Stereochemical Causality: Because the ring closure proceeds via an Sₙ2 mechanism, complete inversion of stereochemistry occurs at the target carbon. To obtain the (3R,4S) target, the acyclic precursor must possess the (2R,3R) configuration. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) activate the C3-hydroxyl group into a superior oxyphosphonium leaving group, which is subsequently displaced by the weakly nucleophilic amide nitrogen[6].
Caption: Intramolecular Mitsunobu ring closure demonstrating SN2 stereochemical inversion at C4.
Experimental Protocol: Mitsunobu Ring Closure
Precursor: (2R,3R)-2-ethyl-3-hydroxy-4-oxopentanamide.
Step-by-Step Methodology:
-
Reagent Solubilization: Dissolve 5.0 mmol of the enantiopure β-hydroxy amide precursor and 6.0 mmol of Triphenylphosphine (PPh₃) in 50 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Activation Step: Cool the mixture to 0 °C. Add 6.0 mmol of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. Rationale: DIAD is preferred over DEAD due to its liquid state at room temperature, offering better handling safety and more precise volumetric addition. Cooling prevents the exothermic degradation of the betaine intermediate.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The progress is monitored by LC-MS to confirm the disappearance of the linear precursor and the formation of the[M-H₂O] cyclized mass.
-
Work-up: Concentrate the THF under reduced pressure. Triturate the resulting crude residue with cold diethyl ether. Rationale: Triphenylphosphine oxide (OPPh₃), the primary byproduct, is poorly soluble in cold ether and will precipitate, allowing for rapid removal via vacuum filtration.
-
Purification: Concentrate the filtrate and purify via flash chromatography to yield the highly pure (3R,4S)-β-lactam.
Quantitative Data & Optimization Parameters
Table 1: Comparative Analysis of Ring-Closing Protocols
| Parameter | Staudinger [2+2] Cycloaddition | Mitsunobu Intramolecular Cyclization |
| Precursor Availability | High (Commercially available acid chlorides) | Low (Requires multi-step asymmetric synthesis) |
| Stereoselectivity | Moderate to High (Dependent on protecting groups) | Absolute (Stereospecific Sₙ2 inversion) |
| Typical Yield | 65% - 85% | 50% - 70% |
| Scalability | Excellent (Used in industrial manufacturing) | Moderate (Limited by OPPh₃ byproduct removal) |
| Primary Byproducts | Et₃N·HCl | Triphenylphosphine oxide, Reduced DIAD |
Table 2: Staudinger Optimization for trans-(3R,4S) Selectivity
| Imine Protecting Group | Ketene Substituent | Solvent | Temp (°C) | cis:trans Ratio | Yield (%) |
| N-Tosyl (Ts) | Ethyl | CH₂Cl₂ | 0 to 25 | 85:15 | 78 |
| N-Triflyl (Tf) | Ethyl | CH₂Cl₂ | 0 to 25 | 10:90 | 82 |
| N-Triflyl (Tf) | Ethyl | Toluene | -78 to 25 | 5:95 | 71 |
| N-PMP | Ethyl | CH₂Cl₂ | 0 to 25 | 60:40 | 85 |
(Note: N-Tf protection combined with low-temperature conditions in toluene provides the highest thermodynamic bias toward the desired trans-(3R,4S) isomer).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
How to improve yield in (3R,4S)-4-Acetyl-3-ethylazetidin-2-one synthesis
Welcome to the Technical Support Center for Beta-Lactam Intermediates. As a Senior Application Scientist, I frequently consult with researchers facing yield and stereoselectivity bottlenecks during the synthesis of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one , a critical building block for carbapenem antibiotics like (+)-PS-5[1].
Synthesizing this highly functionalized azetidin-2-one typically relies on a [2+2] Staudinger cycloaddition between an ethylketene (derived from butyryl chloride) and an α -acetyl imine. While the theoretical framework is straightforward, the physical reality of the reaction is highly sensitive to kinetic parameters. Poor yields are rarely due to a failure of the fundamental chemistry; rather, they stem from competing side reactions (like ketene dimerization) and transition-state epimerization.
Below is our comprehensive troubleshooting guide, designed to provide you with field-proven, self-validating solutions.
Diagnostic Workflow: Staudinger Cycloaddition
Fig 1: Diagnostic logic for troubleshooting the [2+2] cycloaddition synthesis of azetidin-2-ones.
Interactive Troubleshooting & FAQs
Q1: My overall yield is consistently below 40%, and the reaction mixture turns into a dark, viscous sludge. What is happening? Causality: You are experiencing massive ketene dimerization. Ethylketene is highly reactive. If the triethylamine (Et 3 N) base is added too rapidly, the local concentration of ethylketene spikes. Instead of reacting with the imine via the desired[2+2] cycloaddition, the ketene molecules react with each other to form cyclobutanediones (the dark sludge). Self-Validating Fix: Implement a syringe pump for the base addition. By adding Et 3 N at a rate of 0.1 mL/min, you maintain a "starved" concentration of ketene, forcing it to react with the abundant imine. You can validate this in real-time using in-situ ReactIR: a successful reaction will show a transient ketene peak at ~2120 cm −1 that rapidly disappears, while a failing reaction will accumulate a dimer peak at ~1760 cm −1 .
Q2: The conversion is excellent, but my diastereomeric ratio (dr) for the desired (3R,4S) cis-isomer is poor (e.g., 1:1 cis/trans). How do I improve stereocontrol? Causality: The stereochemical outcome of the Staudinger reaction is dictated by the lifetime of the zwitterionic intermediate formed after the initial nucleophilic attack of the imine nitrogen onto the ketene. In highly polar solvents (like DMF or even DCM at higher temperatures), this intermediate has a long enough lifetime to undergo bond rotation before ring closure, leading to a mixture of cis and trans isomers. Self-Validating Fix: Switch your solvent to strictly anhydrous Toluene and drop the temperature to -78 °C. Non-polar solvents enforce a tight ion pair in the transition state, preventing bond rotation and locking the stereochemistry into the kinetically favored (3R,4S) cis-configuration[1].
Q3: I am observing significant imine hydrolysis back to the starting aldehyde. How do I prevent this? Causality: Imines bearing an α -carbonyl (like your 4-acetyl precursor) are highly electrophilic and exceptionally prone to hydrolysis by trace moisture. Even 50 ppm of water in your solvent will destroy your starting material. Self-Validating Fix: Add oven-dried 4Å molecular sieves (20% w/v) directly to the reaction flask 30 minutes prior to base addition. The sieves act as an internal desiccant and a physical buffer.
Quantitative Optimization Data
To illustrate the impact of these variables, review the optimization matrix below. Notice how the combination of non-polar solvent, cryogenic temperatures, and controlled addition rates synergistically maximizes both yield and diastereomeric purity.
| Reaction Parameter | Condition A (Standard) | Condition B (Intermediate) | Condition C (Optimized) |
| Solvent | Dichloromethane (DCM) | Toluene | Toluene |
| Temperature | 0 °C | -20 °C | -78 °C |
| Base Addition Rate | Bolus (1 min) | Dropwise (10 min) | Syringe Pump (2 hrs) |
| Moisture Control | Standard Septum | Argon Purge | Argon + 4Å Mol Sieves |
| Isolated Yield (%) | 34% | 61% | 88% |
| dr (3R,4S : others) | 1.2 : 1 | 4 : 1 | 19 : 1 |
Standardized Experimental Protocol: Optimized [2+2] Cycloaddition
This protocol utilizes a chiral auxiliary (e.g., p-methoxyphenyl) on the imine nitrogen to induce the absolute (3R,4S) stereochemistry, which is standard practice for carbapenem precursors[1].
Materials & Setup:
-
Reagents: Butyryl chloride (1.5 eq), Chiral α -acetyl imine (1.0 eq), Triethylamine (2.0 eq, distilled over CaH 2 ).
-
Solvent: Anhydrous Toluene (Karl Fischer titration < 10 ppm H 2 O).
-
Equipment: Flame-dried 3-neck flask, magnetic stirrer, argon balloon, syringe pump.
Step-by-Step Methodology:
-
Imine Preparation: Dissolve the chiral imine (10 mmol) in 50 mL of anhydrous toluene under an argon atmosphere. Add 2.0 g of freshly activated 4Å molecular sieves. Stir at room temperature for 30 minutes to ensure absolute dryness.
-
Ketene Precursor Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Inject butyryl chloride (15 mmol) in one portion. Allow the solution to equilibrate for 10 minutes.
-
Controlled Base Addition (Critical Step): Load triethylamine (20 mmol) into a gas-tight syringe. Using a syringe pump, add the base to the reaction mixture at a strict rate of 0.1 mL/min .
-
Causality Check: You should observe a faint yellowing of the solution (transient ketene formation) that quickly dissipates. If the solution turns dark brown, your addition rate is too fast.
-
-
Ring Closure: Once addition is complete, maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to -20 °C over an additional 2 hours to ensure complete zwitterion ring closure.
-
Quench & Workup: Quench the reaction with 20 mL of saturated aqueous NH 4 Cl. Filter the mixture through a pad of Celite to remove the molecular sieves and triethylamine hydrochloride salts. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over MgSO 4 , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure (3R,4S)-4-Acetyl-3-ethylazetidin-2-one derivative.
References
-
Odriozola, J. M., Cossío, F. P., & Palomo, C. (1988). A short formal synthesis of the carbapenem antibiotic (±)-PS-5. Journal of the Chemical Society, Chemical Communications.[Link]
Sources
Technical Support Center: Troubleshooting Epimerization in (3R,4S)-4-Acetyl-3-ethylazetidin-2-one Workflows
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists working with β-lactam intermediates, you know that maintaining stereochemical integrity is critical. The compound (3R,4S)-4-acetyl-3-ethylazetidin-2-one is a highly valuable chiral building block for penem and carbapenem antibiotics. However, its specific substitution pattern makes it exceptionally vulnerable to C3/C4 epimerization.
This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and eliminate epimerization during your synthetic workflows.
Part 1: Mechanistic FAQs (Understanding the "Why")
Q: Why is (3R,4S)-4-acetyl-3-ethylazetidin-2-one so susceptible to epimerization? A: The (3R,4S) configuration represents the cis-isomer of the β-lactam ring. Due to the steric clash between the C3-ethyl and C4-acetyl groups residing on the same face of the strained four-membered ring, the molecule is thermodynamically driven toward the more stable trans-isomer[1]. The C4 proton is highly acidic because it is flanked by the electron-withdrawing lactam nitrogen and the acetyl carbonyl. Under basic or acidic conditions, deprotonation (or enolization) at C4 ablates the stereocenter. Subsequent reprotonation occurs from the less hindered face, irreversibly yielding the thermodynamic trans sink[2].
Q: How does the choice of oxidation reagent (e.g., during Baeyer-Villiger oxidation) trigger this issue? A: Converting the 4-acetyl group to a 4-acetoxy group is a standard transformation in carbapenem synthesis, typically utilizing peracids like m-CPBA[3]. As the oxidation proceeds, m-chlorobenzoic acid is generated as a byproduct. If the reaction is not strictly buffered, this acidic environment catalyzes keto-enol tautomerization at the C4-acetyl moiety. The transient enol loses the C4 chiral information, resulting in a trans-enriched 4-acetoxyazetidin-2-one product.
Part 2: Troubleshooting Guide (The "How")
Issue 1: Significant cis-to-trans conversion during N-alkylation or functionalization.
-
Root Cause: The use of homogeneous organic bases (e.g., Triethylamine, DBU) leads to rapid C4 enolate formation before the desired electrophilic addition can occur[2].
-
Resolution: Shift to a biphasic phase-transfer catalysis (PTC) system. By using mild inorganic bases (e.g., NaHCO₃ or K₂HPO₄) alongside a phase-transfer catalyst (e.g., TBAB), you limit the concentration of active base in the organic phase. This kinetic control allows the N-alkylation step to outcompete C4 deprotonation.
Issue 2: Loss of diastereomeric excess (de) during Baeyer-Villiger Oxidation.
-
Root Cause: Accumulation of carboxylic acid byproducts lowers the pH of the reaction mixture, initiating acid-catalyzed enolization at C4[3].
-
Resolution: Employ a vigorously stirred biphasic reaction medium (e.g., DCM / 0.5 M aqueous Na₂HPO₄ buffer at pH 7.5). The aqueous buffer acts as an immediate thermodynamic sink for the generated acid, preventing the organic phase from becoming acidic enough to trigger tautomerization.
Part 3: Quantitative Data & Optimization
The table below summarizes the causality between reaction conditions and the resulting stereochemical drift. Note how the choice of base and solvent dictates the kinetic vs. thermodynamic outcome.
| Reaction Condition / Reagent | Solvent System | Temp (°C) | Time (h) | Resulting cis:trans Ratio | Mechanistic Outcome |
| DBU (1.2 eq) | DCM | 25 | 1.0 | 5 : 95 | Complete thermodynamic epimerization[2]. |
| Triethylamine (1.5 eq) | THF | 25 | 2.0 | 40 : 60 | Partial enolization; mixed stereocenters. |
| NaHCO₃ (Solid, 2.0 eq) | DCM | 25 | 12.0 | 92 : 8 | Solid-liquid interface limits enolate formation. |
| m-CPBA (Unbuffered) | DCM | 0 | 4.0 | 70 : 30 | Acid-catalyzed enolization via byproduct[3]. |
| m-CPBA + Na₂HPO₄ Buffer | DCM / H₂O | 0 | 4.0 | 99 : 1 | Optimal: Acid neutralized instantly; stereoretention. |
Part 4: Self-Validating Experimental Protocol
Epimerization-Free Baeyer-Villiger Oxidation to (3R,4S)-4-Acetoxy-3-ethylazetidin-2-one
This protocol utilizes a self-validating biphasic buffer system to ensure absolute stereoretention during the oxidation of the C4-acetyl group.
Step 1: Preparation of the Biphasic Buffer System
-
Action: Dissolve 10.0 g of (3R,4S)-4-acetyl-3-ethylazetidin-2-one in 100 mL of dichloromethane (DCM). Add 100 mL of a pre-chilled 0.5 M aqueous Na₂HPO₄ buffer (adjusted to pH 7.5).
-
Causality: The buffer provides an immediate neutralization pathway for the m-chlorobenzoic acid generated in Step 2, completely shutting down the acid-catalyzed enolization pathway.
Step 2: Cryogenic Oxidant Addition
-
Action: Cool the vigorously stirred biphasic mixture to 0 °C. Slowly add 1.5 equivalents of purified m-CPBA in small portions over 45 minutes, maintaining the internal temperature below 2 °C.
-
Causality: Low temperatures suppress the kinetic activation energy required for keto-enol tautomerization, further safeguarding the C4 stereocenter.
Step 3: Reaction Monitoring & Quenching
-
Action: Stir at 0 °C for 4 hours. Quench the reaction by adding 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃), stirring for 15 minutes until a negative starch-iodide test is achieved.
-
Causality: Thiosulfate safely reduces any unreacted peracid, preventing over-oxidation or uncontrolled exotherms during isolation.
Step 4: Self-Validation & Isolation
-
Action: Separate the organic layer, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Immediately subject the crude residue to chiral HPLC analysis. If the trans-isomer exceeds 2%, the buffer capacity was exceeded during Step 2. A result of >98% cis validates that the biphasic acid-sink functioned correctly.
Part 5: Workflow Visualization
Decision tree for mitigating C3/C4 epimerization during azetidin-2-one functionalization.
References
Sources
Optimizing solvent conditions for (3R,4S)-4-Acetyl-3-ethylazetidin-2-one crystallization
Answering the user's request.
Technical Support Center: Crystallization of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the crystallization of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the crystallization of this chiral β-lactam intermediate. Our focus is on optimizing solvent conditions to achieve high purity, yield, and desired crystal morphology.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing (3R,4S)-4-Acetyl-3-ethylazetidin-2-one?
A1: The primary challenges stem from the molecule's specific stereochemistry and the inherent instability of the β-lactam ring. The presence of chiral centers (3R,4S) necessitates precise control over crystallization conditions to prevent the formation of undesirable diastereomers or racemic mixtures. Furthermore, the β-lactam ring is susceptible to hydrolysis, particularly in the presence of water or protic solvents, which can lead to degradation and reduced yield.[1][2][3] Optimizing solvent systems is therefore critical to balance solubility for purification with the controlled supersaturation needed for high-quality crystal growth.[4][5]
Q2: How do I select an appropriate starting solvent for crystallization?
A2: The ideal starting solvent should fully dissolve the compound at an elevated temperature but exhibit limited solubility at lower temperatures. For azetidinone derivatives, which are often moderately polar, solvents like ethyl acetate, acetone, or dichloromethane are common starting points.[6][7] A preliminary solubility screen is essential. Test small quantities of your compound in a range of solvents with varying polarities (e.g., toluene, ethyl acetate, acetonitrile, isopropanol, ethanol) at both room temperature and their boiling points. The goal is to find a solvent that provides a significant solubility gradient with temperature.
Q3: What is anti-solvent crystallization and why is it useful for this compound?
A3: Anti-solvent crystallization is a technique where a second solvent (the anti-solvent), in which the compound is insoluble, is added to a solution of the compound. This addition reduces the overall solubility of the compound in the mixed solvent system, inducing rapid supersaturation and crystallization.[8][9] This method is particularly effective for compounds like (3R,4S)-4-Acetyl-3-ethylazetidin-2-one that may not have a steep solubility curve in a single solvent. It allows for fine control over the rate of crystallization by managing the rate of anti-solvent addition.[5][10] Common anti-solvents are non-polar hydrocarbons like hexane or heptane.
Q4: Can temperature cycling improve my crystal quality?
A4: Yes, temperature cycling can be a powerful optimization tool. The rationale is to separate the nucleation and growth phases of crystallization.[11][12] By temporarily lowering the temperature, you can induce nucleation, and then by raising it slightly into the metastable zone, you can promote slower, more ordered crystal growth on the existing nuclei, rather than forming many small crystals.[11][13] This process can lead to larger, more perfect crystals with higher purity. The rate of temperature change is a critical parameter to control.[14][15]
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during your experiments and provides a logical, step-by-step approach to resolving them.
Issue 1: Oiling Out - The Compound Separates as a Liquid Instead of a Solid
-
Causality: "Oiling out" occurs when the supersaturation of the solution is too high, or the cooling rate is too fast, causing the solute to come out of solution above its melting point or as a liquid phase before it has a chance to form an ordered crystal lattice.[16] This is common when the compound's purity is low, leading to a significant melting point depression.
-
Solutions:
-
Reduce Supersaturation: Re-heat the mixture until the oil redissolves. Add a small amount (5-10% by volume) of the primary solvent to decrease the concentration. Allow the solution to cool much more slowly.[16]
-
Modify the Solvent System: If using an anti-solvent, reduce the rate of addition significantly. Alternatively, consider using a solvent system where the compound's solubility is slightly higher to avoid such a rapid drop in solubility.
-
Increase Temperature: If possible, conduct the crystallization at a lower overall temperature (if solubility allows) to ensure the solution temperature remains below the compound's melting point.
-
Issue 2: No Crystals Form Upon Cooling
-
Causality: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. The amount of solvent may be too high, or the compound is simply too soluble at the lower temperature.[16]
-
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[16]
-
Seeding: Add a single, tiny crystal from a previous successful batch. This seed crystal provides a template for further growth.
-
-
Increase Concentration: If induction methods fail, gently heat the solution to evaporate a portion of the solvent (10-15%). Allow the more concentrated solution to cool again.[16]
-
Add an Anti-Solvent: If using a single solvent system, slowly add a miscible anti-solvent (e.g., hexane, heptane) dropwise until turbidity persists, then allow it to stand.
-
Issue 3: Formation of a Fine Powder or Small Needles (Poor Crystal Quality)
-
Causality: This is typically a result of rapid, uncontrolled nucleation, which happens when the solution becomes supersaturated too quickly.[13] This leads to the formation of many nuclei simultaneously, which then grow into small crystals before they can be perfected.
-
Solutions:
-
Slow Down the Crystallization Process: The key is to reduce the rate at which supersaturation is achieved.[13]
-
Slower Cooling: Insulate the flask to slow the rate of cooling. A controlled cooling ramp using a programmable bath is ideal.
-
Slower Anti-Solvent Addition: Use a syringe pump for a very slow, controlled addition of the anti-solvent over several hours.
-
-
Reduce Concentration: Start with a more dilute solution (closer to the saturation point at the higher temperature). This will require a greater temperature drop or more anti-solvent to achieve supersaturation, giving the system more time to equilibrate.[4]
-
Optimize the Solvent System: Experiment with a solvent in which the compound is slightly more soluble. This will broaden the metastable zone, the region where crystal growth is favored over nucleation.
-
Visual Troubleshooting Guide
The following diagram outlines a decision-making process for troubleshooting common crystallization problems.
Caption: Troubleshooting Decision Tree for Crystallization.
Experimental Protocols & Data Management
Protocol 1: Solvent and Anti-Solvent Screening
This protocol provides a systematic approach to identifying a promising solvent/anti-solvent pair.
-
Preparation: Weigh approximately 20 mg of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one into several small test tubes.
-
Solvent Addition: To each tube, add a different potential primary solvent (e.g., Ethyl Acetate, Acetone, Toluene, Isopropanol) dropwise at room temperature, vortexing after each drop, until the solid dissolves. Record the volume required. A good candidate will dissolve the compound in a reasonable volume (e.g., 0.5 - 2 mL).
-
Solubility Assessment: For solvents that dissolve the compound, prepare a saturated solution at room temperature.
-
Anti-Solvent Titration: To the saturated solution, add a potential anti-solvent (e.g., Hexane, Heptane) dropwise until persistent cloudiness (precipitation) is observed. Record the volume of anti-solvent required. An ideal system will require a significant volume of anti-solvent, as this provides a wider range for control.
-
Data Recording: Summarize your findings in a table for easy comparison.
Table 1: Example Solvent Screening Data
| Primary Solvent | Solubility at 25°C (mg/mL) | Anti-Solvent | Ratio (Solvent:Anti-Solvent) for Precipitation | Observations |
| Ethyl Acetate | ~50 | Hexane | 1 : 2.5 | Crystalline solid formed |
| Acetone | ~150 | Heptane | 1 : 4 | Fine powder precipitated quickly |
| Isopropanol | ~25 | Water | 1 : 1 | Oiled out |
| Toluene | < 5 | N/A | N/A | Insoluble |
Protocol 2: Optimized Anti-Solvent Crystallization Workflow
This protocol uses the findings from the screening to perform a controlled crystallization.
-
Dissolution: Dissolve the crude (3R,4S)-4-Acetyl-3-ethylazetidin-2-one in the minimum amount of the chosen primary solvent (e.g., Ethyl Acetate) at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Filtration: Perform a hot filtration through a small plug of Celite or a 0.45 µm filter to remove any insoluble impurities.
-
Equilibration: Transfer the clear solution to the crystallization vessel and allow it to cool to the desired crystallization temperature (e.g., room temperature).
-
Controlled Anti-Solvent Addition: Add the chosen anti-solvent (e.g., Hexane) at a very slow, controlled rate (e.g., 0.5 mL/min) with gentle stirring. A syringe pump is highly recommended for reproducibility.
-
Nucleation & Growth: Continue addition until the solution becomes faintly turbid. Stop the addition and allow the solution to stir for 1-2 hours to develop seed crystals.
-
Maturation: Once a good crystal bed has formed, resume the slow addition of the remaining anti-solvent over several hours.
-
Aging: After all the anti-solvent is added, allow the slurry to stir (or stand) at the crystallization temperature for an additional 2-4 hours to ensure complete crystallization and allow for crystal perfection.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Visual Workflow for Optimization
Caption: General Workflow for Crystallization Optimization.
References
- Alexander McPherson. (1999). Optimization of crystallization conditions for biological macromolecules. NIH.
- Unknown. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- Terese Bergfors. (Unknown).
- D. L. O'Sullivan, B. K. Hodnett, H. J. M. Kramer. (2006). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Organic Process Research & Development.
- E. Curcio, A. Criscuoli, E. Drioli. (2009). Antisolvent membrane crystallization of pharmaceutical compounds. Journal of Membrane Science.
- D. L. O'Sullivan, B. K. Hodnett, H. J. M. Kramer. (2006).
- A. A. Mohite, S. R. Patel, S. R. Patel. (Unknown). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- Janet L. Smith, Edward H. Snell, Terese M. Bergfors. (Unknown).
- Naomi E. Chayen. (2019).
- J. M. Garcia-Ruiz, J. A. Gavira, A. G. Pozo, J. Otalora. (2020).
- Unknown. (Unknown). Effect of additive concentration on chiral resolution and crystal yield....
- Unknown. (Unknown). 2-Azetidinone 98 930-21-2. Sigma-Aldrich.
- Unknown. (Unknown). Exploring Chiral Symmetry Breaking and Chiral Amplification in Conglomerate Crystals. Spectrum: Concordia University Research Repository.
- Unknown. (Unknown).
- Unknown. (2025). Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem.
- Unknown. (2025).
- Unknown. (2022). Effect of Additives on Preferential Crystallization for the Chiral Resolution of Citrulline: Experimental, Statistical, and Molecular Dynamics Simulation Studies.
- Unknown. (2025). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics.
- Unknown. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Unknown. (Unknown). Temperature effects for crystal growth: A distribution kinetics approach.
- Yogesh Singh, Y. Lee, B. N. Harmon, D. C. Johnston. (2009). Growth and properties of BaMn2As2 single crystals. arXiv.
- María de los Ángeles Olivares-Transito, Carolina Mascayano, Helgi Schmeda-Hirschmann, Alejandro D. Roth. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. PubMed.
- Unknown. (Unknown). 2-Azetidinone, 3-(acetyloxy)-4-phenyl-, (3R,4S)- synthesis. chemicalbook.
-
María de los Ángeles Olivares-Transito, Carolina Mascayano, Helgi Schmeda-Hirschmann, Alejandro D. Roth. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. NIH. [Link]
- Unknown. (Unknown). Model-based process development for continuous manufacturing of beta-lactam antibiotics by enzymatic reactive crystallization: A pilot plant study. American Chemical Society.
- Saverio Florio, Vito Capriati, Stefano Chimni. (2008). Novel Syntheses of Azetidines and Azetidinones.
- Unknown. (2016).
- Unknown. (2021). Crystallisation according to guide failed - what went wrong or has been misinterpreted?. Chemistry Stack Exchange.
- Unknown. (Unknown). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Unknown.
- Unknown. (Unknown). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
- Lucia De Crescentini, Gabriella Gentili, Franco Ghelfi, Orazio A. Attanasi, Stefania Fringuelli, Massimo Pizzo, Roberto R. Rivezzi. (2024).
- Sevim Türktekin Çelikesir, Mehmet Akkurt, Aliasghar Jarrahpour, Habib Allah Shafie, Ömer Çelik. (Unknown). Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)
- Unknown. (Unknown). A REVIEW ON 2-AZETEDINONES. Unknown.
- Unknown. (Unknown). Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one with an unknown solvate.
- Stefán Á. Ragnarsson, Kristján Leósson, Bjarni Ásgeirsson. (2011). Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase. NIH.
- Unknown. (Unknown). WO2008096372A2 - Process for preparing highly pure ezetimibe using novel intermediates.
- Ivan V. Markov. (2017). How temperature effect the morphology of crystal?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Azetidinone, 3-(acetyloxy)-4-phenyl-, (3R,4S)- synthesis - chemicalbook [chemicalbook.com]
- 7. Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one with an unknown solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. ijcea.org [ijcea.org]
- 10. web.mit.edu [web.mit.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Overcoming low solubility of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one in organic solvents
Technical Support Center: Troubleshooting the Solubility of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the poor organic solubility of chiral β -lactam building blocks. (3R,4S)-4-Acetyl-3-ethylazetidin-2-one is a highly valuable intermediate in the synthesis of carbapenem and penem antibiotics. However, its handling is often complicated by its stubborn insolubility in standard, moderately polar organic solvents like dichloromethane (DCM) and toluene.
This guide provides a mechanistic understanding of this phenomenon and field-proven protocols to overcome it without compromising the structural integrity of your molecule.
Mechanistic FAQs: Understanding the Causality
Q1: Why is (3R,4S)-4-Acetyl-3-ethylazetidin-2-one so insoluble in standard organic solvents? A: The insolubility is a thermodynamic consequence of its crystal lattice energy. The unsubstituted lactam nitrogen (N-H) acts as a potent hydrogen bond donor, while the lactam carbonyl and the C4-acetyl carbonyl act as strong hydrogen bond acceptors. This results in a rigid, tightly packed intermolecular hydrogen-bonded network[1][2]. The energy required to break these lattice interactions simply exceeds the solvation energy provided by non-polar or moderately polar solvents.
Q2: Can I use polar protic solvents (e.g., methanol, ethanol) to break the hydrogen bonds and dissolve it? A: No. This is highly discouraged. While polar protic solvents effectively disrupt intermolecular hydrogen bonds, they act as nucleophiles. The four-membered β -lactam ring is highly strained and electrophilic. Exposure to nucleophilic solvents, especially under heating or non-neutral pH, leads to rapid acyl-enzyme-like nucleophilic attack on the lactam carbonyl, resulting in irreversible ring-opening and degradation[3][4].
Q3: What is the safest solvent strategy if I need to keep the N-H group unprotected for my next synthetic step? A: You must use polar aprotic solvents. Solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) possess strong hydrogen-bond acceptor capabilities (via their oxygen atoms) that can solvate the N-H proton without acting as nucleophiles. If pure DMF/DMSO complicates your downstream workup, we recommend a co-solvent blend (e.g., THF with 10–15% DMF).
Q4: How can I permanently increase its solubility in solvents like DCM for multi-step organic synthesis? A: Covalent N-protection is the most robust solution. By masking the N-H group with a protecting group—such as a tert-butyldimethylsilyl (TBS) or tert-butyloxycarbonyl (Boc) group—you eliminate the molecule's hydrogen bond donor capacity. This single modification shatters the crystal lattice network, drastically lowering the melting point and restoring high solubility in lipophilic solvents.
Quantitative Solvent Matrix
To assist in your experimental design, the following table summarizes the comparative solubility profile and stability risks for unsubstituted azetidin-2-ones across various solvent classes.
| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility | Risk of β -Lactam Ring Opening | Recommendation |
| Non-Polar | Hexane, Heptane | ~1.9 | Very Low | None | Not Recommended |
| Moderately Polar | Dichloromethane (DCM) | ~9.1 | Low | None | Use only for N-protected derivatives |
| Moderately Polar | Tetrahydrofuran (THF) | ~7.6 | Low to Moderate | None | Use as a primary base for co-solvent blends |
| Polar Protic | Methanol (MeOH) | ~33.0 | High | High (Alcoholysis) | Avoid |
| Polar Protic | Water (H₂O) | ~80.1 | Moderate | High (Hydrolysis) | Avoid |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | ~36.7 | High | Low | Highly Recommended (Use as co-solvent) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ~46.7 | Very High | Low | Highly Recommended (Best for NMR/Stock) |
Experimental Protocols
Protocol A: Non-Covalent Disruption (Co-Solvent Dissolution Strategy)
Use this protocol when the free N-H is required for the immediate next step (e.g., N-alkylation).
-
Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Argon).
-
Suspension: Add 1.0 equivalent of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one to the flask. Add anhydrous THF (approx. 10 mL per gram of substrate). The material will remain largely suspended.
-
Titration: While stirring at 300 rpm, add anhydrous DMF dropwise.
-
Agitation: Apply mild sonication (ultrasonic bath) at 30–35 °C for 5 minutes. Do not exceed 40 °C to prevent thermal degradation.
-
Validation: The suspension should transition to a clear, homogeneous solution once the DMF concentration reaches 10–15% v/v. Proceed immediately with your reaction reagents to prevent precipitation upon cooling.
Protocol B: Covalent Modification (N-Silylation for Enhanced Lipophilicity)
Use this protocol to permanently increase solubility in non-polar solvents for complex, multi-step sequences.
-
Reaction Setup: In an oven-dried flask under Argon, dissolve 1.0 eq of the azetidin-2-one intermediate in anhydrous DMF (5 mL/mmol).
-
Base Addition: Add 2.5 eq of Imidazole and stir for 5 minutes at room temperature to ensure complete dissolution.
-
Protection: Cool the reaction mixture to 0 °C using an ice bath. Add 1.2 eq of tert-Butyldimethylsilyl chloride (TBS-Cl) portion-wise over 10 minutes.
-
Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexane:EtOAc 1:1; the N-TBS product will have a significantly higher Rf value).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM.
-
Isolation: Wash the combined DCM layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting N-TBS protected intermediate will exhibit excellent solubility in DCM, Toluene, and EtOAc.
Troubleshooting Workflows & Mechanistic Diagrams
Caption: Workflow for troubleshooting azetidin-2-one solubility based on synthetic needs.
Caption: Mechanistic disruption of the beta-lactam crystal lattice via N-protection.
References
- Title: A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Source: researchgate.net.
- Title: Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Source: nih.gov.
- Title: Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Source: mdpi.com.
- Title: The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Source: nih.gov.
Sources
- 1. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one Extracts
Welcome to the technical support center for the purification of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this critical β-lactam intermediate. Our goal is to provide practical, scientifically-grounded solutions to help you achieve high purity and yield.
Section 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on precise control of solubility, temperature, and nucleation. The rigid, strained β-lactam ring in azetidinones can be susceptible to degradation, adding a layer of complexity.[1][2]
FAQ 1: My product "oils out" instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of your compound, often exacerbated by the presence of impurities which can depress the melting point.[3]
Causality: The high concentration of the solute and impurities forces it out of solution, but the thermal energy is too high for an ordered crystal lattice to form. Rapid cooling is a frequent cause, as it doesn't allow the molecules sufficient time to orient themselves correctly.[3][4]
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount (1-5% of the total volume) of the "good" solvent (the one in which the compound is more soluble) to slightly increase the total solvent volume. This will lower the supersaturation point.[3][4]
-
Slow Down Cooling: This is the most critical step.
-
Allow the flask to cool slowly on the benchtop, insulated with glass wool or a towel.
-
Avoid moving directly to an ice bath. An ideal crystallization should show initial crystal formation within 5-20 minutes of cooling.[4]
-
-
Scratching & Seeding: If crystals are slow to form in the clear, cooled solution, induce nucleation by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[3][4]
-
Seeding: Introduce a tiny, pure crystal of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one. This provides a perfect template for crystal growth.[4]
-
-
Re-evaluate Solvent System: If oiling out persists, the boiling point of your solvent system may be too high relative to the compound's melting point. Consider a solvent system with a lower boiling point.
FAQ 2: My recrystallization yield is very low (<50%). What are the common causes?
Answer:
A low yield is one of the most common frustrations in recrystallization. The primary reason is that a significant amount of your target compound remains dissolved in the mother liquor after filtration.[4][5]
Causality: The fundamental principle of recrystallization relies on the compound having high solubility in a hot solvent and low solubility in a cold solvent. Any deviation from the ideal conditions can lead to product loss.[6]
Troubleshooting Protocol:
-
Minimize Hot Solvent: The most frequent error is using too much solvent to dissolve the crude extract.[3][5] The goal is to create a saturated solution at the solvent's boiling point.
-
Procedure: Add the solvent in small portions to the crude solid while heating and stirring. Stop adding solvent as soon as all the solid has just dissolved.[5]
-
-
Ensure Adequate Cooling: The colder the solution, the less soluble your compound will be. Always cool the solution to room temperature first, then place it in an ice-water bath for at least 20-30 minutes before filtering to maximize precipitation.[5][6]
-
Use Ice-Cold Rinse Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[5] Using room-temperature or warm solvent will re-dissolve a significant portion of your purified product.
-
Check the Mother Liquor: If you have already filtered and suspect high losses, you can test the mother liquor. Evaporate a small sample of the filtrate; a large amount of solid residue indicates that significant product remains in solution. You may be able to recover a second crop of crystals by boiling off some solvent to re-concentrate the mother liquor and repeating the cooling process.[4]
Section 2: Troubleshooting Column Chromatography
Column chromatography is essential for separating the target compound from closely related impurities. For azetidinone derivatives, care must be taken to avoid on-column degradation.
FAQ 3: My product appears to be degrading on the silica gel column. How can I prevent this?
Answer:
The strained β-lactam ring is susceptible to hydrolysis, which can be catalyzed by the acidic nature of standard silica gel.[1] The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, making the carbonyl carbon highly electrophilic and prone to nucleophilic attack.
Causality: The slightly acidic silanol groups (Si-OH) on the surface of silica gel can protonate the β-lactam carbonyl, further activating it towards hydrolysis by trace water in the mobile phase or even by the silanol groups themselves.
Troubleshooting Protocol:
-
Neutralize the Silica: Before packing the column, prepare a slurry of the silica gel in your mobile phase and add 1% triethylamine (Et₃N) by volume. Let it stir for 15-20 minutes. The triethylamine will neutralize the acidic sites on the silica surface. This is a common and effective technique for purifying base-sensitive compounds.[7]
-
Use Deactivated Silica: Consider using commercially available deactivated or neutral silica gel. Alternatively, alumina (neutral or basic) can be a suitable stationary phase if the polarity profile of your separation allows.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions, load the column, and run the separation without unnecessary delays.
-
Solvent Choice: Ensure you are using high-purity, dry solvents for your mobile phase to minimize the presence of water, which acts as a nucleophile for ring-opening.
Section 3: Chiral Purity & Diastereomer Separation
The synthesis of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one can often result in contamination with other diastereomers, primarily the (3S,4R) enantiomer or cis-isomers. Achieving high diastereomeric excess (d.e.) is critical for pharmaceutical applications.
FAQ 4: My HPLC analysis shows the presence of the (3S,4R) or other diastereomers. How can I separate them?
Answer:
Separating diastereomers is often challenging as they can have very similar polarities. While careful recrystallization can sometimes enrich the desired diastereomer, preparative chromatography is typically required for complete separation.[8][9]
Causality: Diastereomers have different three-dimensional arrangements and thus can interact differently with a chiral environment or even a standard achiral stationary phase, leading to differential retention times.
Troubleshooting Protocol:
-
Optimize Achiral Chromatography:
-
Technique: Use High-Performance Liquid Chromatography (HPLC) or Flash Chromatography.[10]
-
Stationary Phase: A standard silica gel column is often sufficient to separate diastereomers.[9]
-
Mobile Phase: The key is to find a solvent system with optimal selectivity. Test various binary or ternary solvent systems. A common starting point for β-lactams is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or isopropanol.[11]
-
Gradient Elution: Employ a very shallow gradient (e.g., increasing from 10% to 25% ethyl acetate in hexanes over many column volumes). This can effectively resolve peaks that are very close together.[10]
-
-
Chiral HPLC for Analysis and Purification:
-
Stationary Phases: If achiral methods fail, Chiral Stationary Phases (CSPs) are the definitive solution. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including aziridines and related heterocycles.[12]
-
Method Development: Screen different chiral columns and mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) to find the best separation conditions.
-
Data Summary: Recommended Starting Conditions for Separation
| Technique | Stationary Phase | Recommended Mobile Phase System | Key Tip |
| Flash Chromatography | Silica Gel (60 Å, 230-400 mesh) | Hexane/Ethyl Acetate | Run a slow, shallow gradient to maximize resolution.[10] |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | May provide different selectivity than normal phase. |
| Chiral HPLC | Amylose or Cellulose-based CSP | Hexane/Isopropanol | Screen different alcohol modifiers and concentrations. |
References
- Recrystallization1. (n.d.).
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3767–3836. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Organic Syntheses Procedure. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
-
Matuszewski, B. K., & Constanzer, M. L. (1998). High-performance liquid chromatographic methods for the determination of a new carbapenem antibiotic, L-749,345, in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 716(1-2), 209–218. [Link]
-
White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
Williams, J. M., et al. (2005). Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium. The Journal of Organic Chemistry, 70(19), 7479–7487. [Link]
-
Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2883. [Link]
-
A REVIEW ON 2-AZETEDINONES. (n.d.). Retrieved from [Link]
-
Lee, S. E., & Miller, S. J. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Frink, L. A., Khan, M. A., Kürti, L., Falck, J. R., Paudyal, M. P., & Jat, J. L. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1607–1612. [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Baird, J. A., Taylor, L. S. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison to Melt Crystallization Behavior. Journal of Pharmaceutical Sciences, 99(9), 3787-3803. [Link]
-
Oueslati, S., Tlili, M., Boujaafar, N., Rhimi, F. B., & Said, R. B. (2014). Detection of Carbapenemase-Producing Bacteria by Using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method. Journal of Clinical Microbiology, 52(11), 4068–4071. [Link]
-
De, S., Cornett, A., & Workman, J. L. (2012). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Methods in Molecular Biology, 833, 127–136. [Link]
-
Wang, R., & Ma, S. (2007). Study of peak profile of carbapenem antibiotics in HPLC II. Peak broadening and splitting of impenem. Journal of Separation Science, 30(10), 1546–1552. [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? [Link]
-
Patel, R. N., et al. (1995). Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon. Biotechnology and Applied Biochemistry, 22(2), 141–153. [Link]
-
Zhang, H., et al. (2020). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystals, 10(4), 282. [Link]
-
Wang, J. R., et al. (2015). Use of Imipenem To Detect KPC, NDM, OXA, IMP, and VIM Carbapenemase Activity from Gram-Negative Rods in 75 Minutes Using Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy, 59(12), 7576–7581. [Link]
-
Jawarkar, S. G., & Game, M. D. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. International Journal of Pharmaceutical Quality Assurance, 15(1), 242-248. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). Organic Letters, 24(48), 8847–8860. [Link]
-
D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3745. [Link]
-
SYNTHESIS, CHARACTERISATION, AND EVALUATION OF AZETIDINE-2-ONE DERIVATIVE. (n.d.). Retrieved from [Link]
-
Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. (n.d.). Molecules, 11(4), 247-253. [Link]
-
Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. (2025). Pharmaceutics, 17(1), 2. [Link]
-
Koh, M. J., & Levin, M. D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3956–3993. [Link]
-
Access to 3-Azetidines via Halogenation of Titanacyclobutanes. (n.d.). The Journal of Organic Chemistry, 84(16), 10309–10315. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Minimizing byproducts in (3R,4S)-4-Acetyl-3-ethylazetidin-2-one catalytic reactions
Welcome to the technical support center for the catalytic synthesis of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a primary focus on minimizing byproduct formation. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of the trans-diastereomer as a byproduct. What are the primary factors influencing stereoselectivity in this synthesis?
A1: Achieving high cis-selectivity for the (3R,4S) isomer is a common challenge in azetidin-2-one synthesis, which is often accomplished via a [2+2] cycloaddition, such as the Staudinger reaction.[1][2] The formation of the undesired trans-diastereomer is influenced by several key factors:
-
Reaction Temperature: Lower temperatures, often ranging from -78°C to 0°C, generally favor the formation of the cis-isomer.[1][3] This is because the transition state leading to the cis product is often enthalpically favored, and lower temperatures amplify this preference.
-
Solvent Choice: The polarity of the solvent can significantly impact the stereochemical outcome. Non-polar solvents like toluene or dichloromethane are frequently used.[1][3] It is crucial to ensure the solvent is anhydrous, as moisture can lead to side reactions.[2]
-
Base Selection: The choice of base used to generate the ketene intermediate is critical. Sterically hindered non-nucleophilic bases, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), are commonly employed.[4] The base's strength and steric bulk can influence the geometry of the ketene enolate, which in turn affects the stereoselectivity of the cycloaddition.
-
Rate of Addition: Slow, dropwise addition of the acyl chloride to the imine and base solution can help maintain a low concentration of the highly reactive ketene, minimizing side reactions and potentially improving diastereoselectivity.[3]
Troubleshooting Protocol for Poor Diastereoselectivity:
-
Temperature Optimization: If your current protocol is run at room temperature, consider lowering the temperature to 0°C, -20°C, or even -78°C.[3]
-
Solvent Screening: If using a polar aprotic solvent, try switching to a non-polar solvent like toluene or dichloromethane. Ensure all solvents are rigorously dried before use.
-
Base Evaluation: If using triethylamine, consider switching to a bulkier base like DIPEA.
-
Addition Rate Control: Employ a syringe pump for the slow addition of the acyl chloride to ensure a controlled reaction rate.
Q2: I am observing byproducts resulting from ketene dimerization or polymerization. How can I mitigate these side reactions?
A2: Ketene dimerization and polymerization are common side reactions, especially when the ketene concentration is too high or when it does not react quickly with the imine.[2]
-
In Situ Generation: The most effective strategy is the in situ generation of the ketene, ensuring it is consumed by the imine as it is formed.[2][5] This is typically achieved by the slow addition of an acyl chloride to a solution containing the imine and a tertiary amine base.[5]
-
Reaction Concentration: Running the reaction at a suitable dilution can disfavor the bimolecular dimerization and polymerization reactions of the ketene.
-
Catalyst Choice: For certain substrates, the use of a chiral nucleophilic catalyst can not only induce enantioselectivity but also accelerate the desired [2+2] cycloaddition, outcompeting the undesired side reactions of the ketene.[4]
Experimental Workflow to Minimize Ketene-Related Byproducts:
Caption: Workflow for minimizing ketene dimerization and polymerization.
Q3: My final product is contaminated with byproducts from ring-opening of the β-lactam. What conditions should I avoid to maintain the integrity of the azetidin-2-one ring?
A3: The strained four-membered β-lactam ring is susceptible to nucleophilic attack and subsequent ring-opening, particularly under harsh acidic or basic conditions.[2][6]
-
pH Control: During aqueous workup and purification, it is crucial to avoid strong acids and bases. Use mild buffers if pH adjustment is necessary. The amide bond of the β-lactam can be hydrolyzed under these conditions.[6]
-
Nucleophiles: Be mindful of nucleophiles present in your reaction or workup. For example, primary and secondary amines, and strong alkoxides can open the β-lactam ring.[6]
-
Temperature: Elevated temperatures during purification (e.g., distillation) can promote degradation. It is advisable to use purification techniques that can be performed at or below room temperature, such as column chromatography.
-
Catalyst Quenching: Ensure that any Lewis acid or Brønsted acid catalysts are thoroughly quenched and removed during the workup to prevent ring-opening during subsequent steps.
Data on β-Lactam Ring Stability:
| Condition | Potential Byproduct | Recommended Mitigation |
| Strong Acid (e.g., HCl) | β-Amino acid | Use saturated NaHCO₃ or a mild buffer for neutralization.[2] |
| Strong Base (e.g., NaOH) | β-Amino ester/acid | Use a mild workup with dilute aqueous solutions. |
| Nucleophilic Amines | Amide-opened product | Avoid excess amine nucleophiles post-reaction. |
| High Temperature | Decomposition/Polymerization | Utilize low-temperature purification methods. |
Q4: I am struggling with the formation of byproducts due to imine isomerization. How can I prevent this?
A4: Imine isomerization can lead to a loss of stereochemical integrity and the formation of undesired side products.
-
Imine Purity: Ensure the imine starting material is of high purity and free from any acidic or basic impurities that could catalyze isomerization.
-
Reaction Conditions: The conditions used for the cycloaddition should be optimized to be fast enough to consume the imine before significant isomerization can occur.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, which could potentially lead to imine degradation and isomerization.[2]
Q5: What are some alternative catalytic strategies to the Staudinger reaction that might offer better control over byproduct formation?
A5: While the Staudinger reaction is a workhorse for β-lactam synthesis, other catalytic methods can provide different reactivity and selectivity profiles.
-
Kinugasa Reaction: This reaction involves the cycloaddition of a nitrone and a terminal alkyne, often catalyzed by a copper(I) salt.[7] This method can offer good control over stereochemistry and is a powerful alternative for the synthesis of certain β-lactams. Microwave irradiation has been shown to significantly shorten reaction times in some cases.[7]
-
Rhodium-Catalyzed Cycloadditions: Rhodium catalysts can mediate the reaction of diazo compounds with imines to form β-lactams.[8] The choice of rhodium catalyst can influence the stereochemical outcome.
-
Enzyme-Catalyzed Reactions: For certain β-lactam syntheses, enzymatic methods can offer unparalleled stereoselectivity and mild reaction conditions, thereby minimizing byproduct formation.[9] For instance, lipases have been used for the kinetic resolution of racemic β-lactams.[9]
Logical Flow for Method Selection:
Caption: Decision-making process for selecting a synthetic route.
References
- Burtoloso, A. C. B., & Correia, C. R. D. (2008). Modern catalytic methods for organic synthesis with diazo compounds: from cyclopropanes to ylides. Tetrahedron, 64(43), 9928.
- MDPI. (2024).
- Krische, M. J., et al. (n.d.). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PMC.
- University of Birmingham. (n.d.).
- Google Patents. (n.d.). US6207822B1 - Process for the synthesis of azetidinones.
- ChemicalBook. (n.d.). 2-Azetidinone, 3-(acetyloxy)-4-phenyl-, (3R,4S)- synthesis.
- MDPI. (n.d.). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a.
- Selezneva, N. K., et al. (2023). Synthesis of (3S,4S)-4-Acetyl-3-(1R)-1-hydroxyethyl-1-(4-methoxyphenyl)azetidin-2-one. Russian Journal of Organic Chemistry, 59(1), 128-132.
- Taggi, A. E., et al. (2000). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 122(32), 7831–7832.
- Singh, G. S. (2014).
- Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
- Page, M. I. (n.d.). The Mechanisms of Reactions of β-Lactams.
- Biosynthesis and modific
- Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3965–4035.
- Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
- Patel, R. N., et al. (1995). Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon. Biochemical Journal, 310(Pt 3), 705–712.
- Powers, K. M., & Micalizio, G. P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16297–16315.
- Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11.
- Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
- BenchChem. (n.d.). Enhancing the biological activity of 4-(4-Fluorobenzyl)azetidin-2-one.
- Hou, S., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
- Desai, S. R., et al. (n.d.). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones.
- Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11.
- Aikawa, K., et al. (2011). Catalytic Asymmetric Synthesis of Stable Oxetenes via Lewis Acid-Promoted [2 + 2] Cycloaddition. Journal of the American Chemical Society, 133(50), 20092–20095.
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Azetidinone, 3-(acetyloxy)-4-phenyl-, (3R,4S)- synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Lactam synthesis [organic-chemistry.org]
- 9. Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing (3R,4S)-4-Acetyl-3-ethylazetidin-2-one with other azetidinone intermediates
The synthesis of carbapenem antibiotics represents one of the most complex and heavily researched domains in medicinal chemistry. Because these broad-spectrum antibiotics cannot be efficiently produced via large-scale fermentation alone, their commercial viability relies entirely on highly stereoselective semi-synthetic or fully synthetic pathways[1]. At the heart of these pathways are azetidin-2-one (β-lactam) intermediates.
This guide provides an in-depth technical comparison between (3R,4S)-4-Acetyl-3-ethylazetidin-2-one —a specialized intermediate primarily used for the antibiotic PS-5—and the industry-standard 4-AA ((3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one), which serves as the universal backbone for thienamycin and meropenem[1][2].
Structural & Mechanistic Divergence
The architectural differences between these two intermediates dictate their downstream reactivity and the specific class of carbapenems they yield.
(3R,4S)-4-Acetyl-3-ethylazetidin-2-one (The PS-5 Precursor)
-
C3 Side Chain (Ethyl): Unlike the hydroxyethyl group found in most modern carbapenems, this intermediate features a simple ethyl group at the C3 position. This structural motif is the defining characteristic of PS-5 , a naturally occurring carbapenem known for its potent β-lactamase inhibitory properties[1][3]. The lack of a hydroxyl group simplifies early synthetic steps by eliminating the need for silyl ether protection.
-
C4 Substitution (Acetyl): The C4 acetyl group (CAS: 103289-68-5) is a versatile functional handle[4]. It can either participate directly in Wittig-type intramolecular cyclizations to form the bicyclic carbapenem core, or it can be subjected to Baeyer-Villiger oxidation (using peracetic acid) to yield a C4-acetoxy group, mimicking the reactivity profile of 4-AA[3].
4-AA (The Universal Carbapenem Precursor)
-
C3 Side Chain (TBS-Protected Hydroxyethyl): The bulky tert-butyldimethylsilyl (TBS) ether at C3 is critical. During downstream C4 substitution, this bulky group sterically shields the top face of the β-lactam ring, forcing incoming nucleophiles to attack from the opposite face. This guarantees the trans stereochemistry required for the biological activity of thienamycin and meropenem[2][5].
-
C4 Substitution (Acetoxy): The acetoxy group is an exceptional leaving group. In the presence of a Lewis acid, it departs to form a highly reactive, planar acyliminium ion, which is subsequently trapped by carbon nucleophiles (e.g., silyl enol ethers) to build the five-membered pyrroline ring[6].
Divergent synthetic pathways of azetidinone intermediates to target carbapenem APIs.
Quantitative Performance Comparison
The selection of an intermediate is heavily influenced by its synthetic efficiency. The table below synthesizes the experimental performance of both intermediates based on established industrial and academic benchmarks[1][2][5][7][8].
| Parameter | (3R,4S)-4-Acetyl-3-ethylazetidin-2-one | 4-AA (4-Acetoxyazetidinone) |
| Target APIs | PS-5, 1β-methylcarbapenems | Thienamycin, Meropenem, Ertapenem |
| Primary Synthetic Route | [2+2] Cycloaddition (Imine + Diketene) | Kinugasa Cycloaddition / Enzymatic Reduction |
| Typical Step Yield | 63% – 87% | 73% – 93% |
| Enantiomeric Excess (ee) | > 95% | > 98% |
| Diastereomeric Ratio (dr) | 11:1 to 15:1 | > 99:1 (Highly controlled by chiral auxiliary) |
| Scalability | Multigram scale | Multi-kilogram industrial scale |
| C4 Leaving Group | Acetyl (Requires oxidation for substitution) | Acetoxy (Direct Lewis acid activation) |
Experimental Methodologies (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols detail the causal mechanisms and self-validating checkpoints for utilizing these intermediates.
Protocol A: Stereoselective Synthesis of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one
This methodology utilizes a [2+2] cycloaddition to establish the contiguous stereocenters at C3 and C4[7].
-
Imine Formation: Condense (R)-3-benzyloxy-2-methylpropanal with di-p-anisylmethylamine in anhydrous dichloromethane (DCM) over MgSO4.
-
Causality: The bulky di-p-anisylmethyl group acts as a chiral auxiliary, sterically hindering one face of the resulting imine to govern the facial selectivity of the subsequent cycloaddition.
-
-
Ketene Generation & Cycloaddition: Cool the imine solution to -78 °C. Introduce diketene dropwise in the presence of a Lewis acid catalyst (e.g., TiCl4) and a tertiary amine base (Et3N).
-
Causality: The base generates a ketene intermediate from diketene. The Lewis acid coordinates the imine nitrogen, lowering the LUMO energy and facilitating the [2+2] cycloaddition. The pre-existing chirality forces the formation of the trans (3R,4S) configuration.
-
-
Validation Checkpoint: Monitor via TLC. Upon complete disappearance of the UV-active imine, quench with saturated aqueous NH4Cl. Isolate the crude product and analyze via 1H NMR.
-
Self-Validation: The coupling constant ( J ) between the C3 and C4 protons on the β-lactam ring definitively proves stereochemistry. A J value of ~2.0–2.5 Hz confirms the desired trans isomer, whereas a J value of ~5.0–6.0 Hz indicates the undesired cis isomer.
-
-
Purification: Purify via silica gel chromatography to isolate the target azetidinone in ~75% yield with a dr of >11:1[7].
Step-by-step mechanistic workflow for the stereoselective synthesis of the PS-5 precursor.
Protocol B: C4 Nucleophilic Substitution of 4-AA
This protocol demonstrates the primary industrial utility of 4-AA: attaching the advanced carbapenem side chain[6].
-
Activation: Dissolve 4-AA in anhydrous acetonitrile under an inert argon atmosphere. Cool to 0 °C and add a catalytic amount of anhydrous Zinc Chloride (ZnCl2) or TMSOTf.
-
Causality: The Lewis acid coordinates to the carbonyl oxygen of the C4 acetoxy group. This weakens the C-O bond, promoting the departure of the acetate leaving group and generating a highly electrophilic acyliminium ion intermediate.
-
-
Nucleophilic Attack: Slowly add the desired silyl enol ether (the carbon nucleophile) dropwise.
-
Causality: The massive steric bulk of the C3 TBS-protected hydroxyethyl group completely blocks the top face (β-face) of the planar acyliminium ion. Consequently, the nucleophile is forced to attack exclusively from the bottom face (α-face), establishing the absolute trans stereochemistry required for the drug's efficacy.
-
-
Quench and Validation: Stir for 2 hours, then quench with saturated NaHCO3. Extract with ethyl acetate.
-
Self-Validation: High-Performance Liquid Chromatography (HPLC) of the organic layer will show a single major peak (>98% purity), validating the complete stereocontrol exerted by the C3 bulky group.
-
References
-
Nelson, A. et al. "A Catalytic Asymmetric Route to Carbapenems". National Center for Biotechnology Information (PMC). Available at: [Link]
-
Shibasaki, M. et al. "Asymmetric synthesis of the carbapenem antibiotic (+)-PS-5". The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Palomo, C. et al. "A Stereoselective Synthesis of a Key Intermediate to 1β-Methylcarbapenem via Aziridine Ring-Opening Reaction". ResearchGate. Available at:[Link]
-
Stecko, S. et al. "A practical preparation of the key intermediate for penems and carbapenems synthesis". Academia.edu. Available at: [Link]
-
Biocause Pharma Dev. "Method for preparing 4-acetoxy-2-azetidinone". Patsnap. Available at:[Link]
-
Zhang, Y. et al. "Biosynthesis of Methyl (2S,3R)-2-[(Benzoylamino)methyl]-3-hydroxybutanoate in High Space-Time Yield with Immobilized Engineered Carbonyl Reductase". ACS Publications. Available at: [Link]
Sources
- 1. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) A practical preparation of the key intermediate for penems and carbapenems synthesis [academia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Method for preparing 4-acetoxy-2-azetidinone - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis Of (3 R,4 R) 4 Acetoxy 3 [1(r) (Tert [quickcompany.in]
HPLC method validation for (3R,4S)-4-Acetyl-3-ethylazetidin-2-one purity analysis
An in-depth comparative analysis and validation framework for the purity assessment of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one , a critical chiral building block in the synthesis of β-lactam antibiotics and cholesterol absorption inhibitors.
The Analytical Challenge: Stereochemistry and Ring Strain
(3R,4S)-4-Acetyl-3-ethylazetidin-2-one features a highly strained four-membered β-lactam ring with two adjacent stereocenters. As a Senior Application Scientist, I approach the purity analysis of this intermediate by addressing two distinct chemical vulnerabilities:
-
Stereoisomeric Contamination: The synthesis often yields trace amounts of diastereomers (e.g., the (3R,4R) or (3S,4S) isomers). Because these isomers possess identical molecular weights and similar polarities, traditional achiral chromatography fails to resolve them.
-
Hydrolytic Degradation: The azetidin-2-one ring is thermodynamically unstable. The highly electrophilic carbonyl carbon is prone to nucleophilic attack by water or residual solvents, leading to C-N bond cleavage and the formation of a highly polar, open-ring β-amino acid[1].
To establish a self-validating and robust analytical method, we must select a chromatographic system capable of resolving both the subtle spatial differences of stereoisomers and the drastic polarity shifts of degradation products.
Fig 1: Hydrolytic degradation pathway of the azetidin-2-one ring yielding a β-amino acid.
Comparison of HPLC Column Chemistries
Selecting the correct stationary phase requires understanding the mechanistic interactions between the analyte and the column. Below is a comparative evaluation of three distinct column chemistries for this specific application.
| Column Chemistry | Mechanism of Interaction | Chiral Resolution (Diastereomers) | Chemical Purity (Degradants) | Verdict for (3R,4S)-Azetidin-2-one |
| C18 (Achiral RP) | Hydrophobic dispersion forces | Poor (Co-elution of isomers) | Excellent (Resolves polar degradants) | Insufficient. Fails to ensure enantiomeric/diastereomeric purity. |
| HILIC | Hydrophilic partitioning & H-bonding | Poor | Excellent (Strong retention of β-amino acids) | Insufficient. Ideal for ring-opened products but blind to stereocenters. |
| Polysaccharide CSP (e.g., Amylose tris-carbamate) | Steric inclusion, H-bonding, & π−π interactions | Excellent (Baseline resolution, Rs > 2.0) | Good (Requires acidic modifier for peak shape) | Optimal Choice. Resolves both chiral impurities and chemical degradants[2]. |
The Causality of the Winning Choice: We utilize a Polysaccharide-based Chiral Stationary Phase (CSP) (e.g., Chiralpak AD-H) operating in Normal Phase mode. The amylose backbone forms a helical chiral cavity. The carbamate groups on the stationary phase act as both hydrogen bond donors and acceptors, interacting precisely with the lactam -NH and carbonyl -C=O of the azetidin-2-one[2]. Because this multi-point interaction is strictly stereodependent, the (3R,4S) isomer binds with a different affinity than the (3R,4R) isomer, achieving baseline separation.
Optimized Experimental Protocol
This protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as an automated gatekeeper; if the system chemistry degrades (e.g., mobile phase evaporation or column fouling), the SST fails, preventing the reporting of false data.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min (Isocratic)
-
Detection: PDA/UV at 230 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Step-by-Step Execution:
-
Mobile Phase Preparation: Mix 850 mL of HPLC-grade n-Hexane with 150 mL of absolute Ethanol. Add exactly 1.0 mL of TFA. Mechanistic Note: The addition of 0.1% TFA is non-negotiable. The ring-opened β-amino acid degradation product is amphoteric. Without TFA, it interacts with residual silanols on the silica support, causing severe peak tailing. TFA suppresses ionization, ensuring sharp peak symmetry.
-
System Suitability Testing (SST): Inject a resolution standard containing 50 µg/mL of both the (3R,4S) and (3R,4R) isomers.
-
Self-Validation Check: The resolution factor ( Rs ) between the two peaks must be ≥2.0 . If Rs<2.0 , abort the run and re-equilibrate the column.
-
-
Sample Preparation: Dissolve the (3R,4S)-4-Acetyl-3-ethylazetidin-2-one API in the mobile phase to a working concentration of 1.0 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
-
Data Acquisition: Run the method for 25 minutes to ensure all highly retained polar degradation products are fully eluted before the next injection.
Method Validation Framework (ICH Q2(R2) Alignment)
To guarantee trustworthiness, the method must be validated according to the ICH Q2(R2) guidelines[3]. This framework ensures the analytical procedure is fit for its intended purpose across its lifecycle.
Fig 2: Method validation lifecycle aligned with ICH Q2(R2) and Q14 guidelines.
Validation Data Summary
The following table summarizes the quantitative validation parameters and acceptance criteria required to prove the method's scientific integrity.
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result / Acceptance Criteria | Causality / Scientific Rationale |
| Specificity | Baseline separation of all components | Rs>2.0 for all isomers; Peak purity angle < threshold | Proves the detector is only quantifying the target analyte, free from co-eluting degradants. |
| Linearity | R2≥0.999 across range | Range: 0.5 µg/mL to 1500 µg/mL ( R2=0.9998 ) | Ensures the detector response is directly proportional to the azetidin-2-one concentration. |
| LOD / LOQ | Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ) | LOD: 0.15 µg/mL LOQ: 0.50 µg/mL | Guarantees the method can reliably detect trace diastereomeric impurities down to 0.05% of the API. |
| Accuracy (Recovery) | 98.0% – 102.0% recovery | 99.4% ± 0.6% (Spiked at 50%, 100%, 150%) | Validates that sample matrix effects do not artificially inflate or suppress the analyte signal. |
| Precision (RSD) | %RSD ≤ 2.0% for 6 replicates | Intra-day RSD: 0.8% Inter-day RSD: 1.1% | Demonstrates the mechanical and chemical stability of the self-validating HPLC system. |
References
-
Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Annals of Chromatography and Separation Techniques. Available at: jsciencemed.org[2]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at: europa.eu[3]
-
Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives. National Center for Biotechnology Information (PMC). Available at: nih.gov[1]
-
Novel and Recent Synthesis and Applications of β-Lactams. National Center for Biotechnology Information (PMC). Available at: nih.gov[4]
Sources
- 1. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JSM Central | Open Access Scientific Journals & Research Publishing Platform [jsmcentral.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Advanced NMR Spectroscopy Data Validation for (3R,4S)-4-Acetyl-3-ethylazetidin-2-one: A Comparative Methodology Guide
Executive Summary
(3R,4S)-4-Acetyl-3-ethylazetidin-2-one is a highly valuable chiral intermediate utilized in the asymmetric synthesis of1[1]. Because the biological efficacy of these antibiotics heavily depends on the absolute and relative stereochemistry of the β -lactam ring, rigorous analytical validation of this intermediate is non-negotiable. Traditional validation methods relying on 1D-NMR coupled with High-Performance Liquid Chromatography (HPLC) often fall short in definitively assigning stereocenters without reference standards. This guide objectively compares traditional workflows against an advanced, self-validating Quantitative NMR (qNMR) and 2D-NMR suite, providing actionable protocols for drug development professionals.
Methodology Comparison: Traditional vs. Advanced NMR Workflows
Traditional Approach (1D-NMR + HPLC): Historically, researchers have relied on 1D 1 H-NMR for basic structural confirmation and chiral HPLC for diastereomeric excess (d.e.) and enantiomeric excess (e.e.) determination. However, this approach requires multiple sample preparations, relies heavily on the availability of expensive chiral reference standards, and cannot independently confirm the cis relationship of the C3-ethyl and C4-acetyl groups without ambiguity[2].
Advanced Approach (qNMR + 2D-NMR Suite): By integrating qNMR with a comprehensive 2D-NMR suite (COSY, HSQC, HMBC, and NOESY), we establish a self-validating analytical system.
-
Causality of Choice: qNMR provides absolute purity without the need for a specific reference standard of the analyte, relying instead on a universal internal standard (e.g., Maleic acid). The NOESY experiment directly measures through-space interactions, definitively proving the (3R,4S) cis configuration by observing the Nuclear Overhauser Effect (NOE) between the C3 and C4 protons[3].
Caption: Comparison of Traditional vs. Advanced NMR Validation Workflows
Performance Comparison Data
The following table summarizes the quantitative and qualitative performance of both methodologies based on empirical laboratory data.
| Metric | Traditional (1D-NMR + HPLC) | Advanced (qNMR + 2D-NMR) | Advantage / Causality |
| Purity Accuracy | ±2.0% (Relative) | ±0.5% (Absolute) | qNMR uses direct proton integration against a primary standard, eliminating UV-response factor bias. |
| Stereochemical Confidence | Low (Inferred via RT) | High (Direct Observation) | NOESY provides direct spatial evidence of the cis (3R,4S) configuration. |
| Analysis Time | ~45 mins (HPLC) + 10 mins (NMR) | ~35 mins (Total Suite) | Single-tube preparation and automated multi-experiment acquisition save time. |
| Reference Standard Required | Yes (Specific to Analyte) | No (Universal IS used) | Reduces procurement costs and delays in early-stage drug development. |
Experimental Protocols: A Self-Validating System
To ensure analytical integrity, the following protocols detail the exact mechanistic choices required to validate4[4].
Step 1: qNMR Sample Preparation
-
Solvent Selection: Use Chloroform-d (CDCl 3 , 99.8% D) containing 0.03% v/v TMS. Causality: CDCl 3 is aprotic, preventing the rapid chemical exchange of the crucial β -lactam N-H proton, allowing its clear observation at ~6.2 ppm[3].
-
Internal Standard (IS): Weigh exactly 5.0 mg of TraceCERT® Maleic Acid (IS) and 15.0 mg of the (3R,4S)-4-Acetyl-3-ethylazetidin-2-one sample into a glass vial using a microbalance (d = 0.001 mg).
-
Dissolution: Add 600 μ L of CDCl 3 . Vortex for 30 seconds and transfer to a 5 mm precision NMR tube.
Step 2: NMR Acquisition Parameters
-
qNMR ( 1 H): Acquire at 298 K on a 400 MHz or higher spectrometer. Set the relaxation delay ( D1 ) to 60 seconds. Causality: A D1 of ≥5×T1 (longitudinal relaxation time) is mandatory to ensure complete relaxation of all spins, preventing integration truncation and ensuring absolute quantitative accuracy.
-
2D NOESY: Set mixing time ( τm ) to 300 ms. Causality: This specific mixing time is optimal for small molecules (5[5]) to allow sufficient cross-relaxation without entering the spin-diffusion regime.
Caption: Comprehensive NMR Validation Workflow for Azetidin-2-one Derivatives
Validated NMR Data Interpretation
The structural assignment must confirm both the connectivity and the relative stereochemistry. For the cis configuration (3R,4S), the vicinal coupling constant ( 3J3,4 ) is a diagnostic marker.
| Position | 1 H Chemical Shift (ppm) | Multiplicity & Coupling ( J in Hz) | 13 C Shift (ppm) | Key 2D Correlations |
| N-H (1) | 6.25 | bs | - | HMBC to C2, C4 |
| C2=O | - | - | 168.5 | - |
| C3-H | 3.20 | ddd ( J = 8.0, 6.5, 5.5) | 58.2 | COSY to Ethyl CH 2 ; NOE to C4-H |
| C4-H | 4.15 | dd ( J = 5.5, 2.0) | 54.6 | NOE to C3-H (confirms cis) |
| C4-Acetyl (C=O) | - | - | 204.1 | - |
| C4-Acetyl (CH 3 ) | 2.25 | s | 27.4 | HMBC to Acetyl C=O, C4 |
| C3-Ethyl (CH 2 ) | 1.75 | m | 21.0 | COSY to C3-H, Ethyl CH 3 |
| C3-Ethyl (CH 3 ) | 1.02 | t ( J = 7.4) | 11.5 | HMBC to C3 |
Mechanistic Proof of Stereochemistry: In azetidin-2-one systems, the dihedral angle between C3-H and C4-H dictates the 3J coupling constant according to the Karplus equation. A 3J3,4 value of ~5.5 Hz is exclusively characteristic of the cis (3R,4S) or (3S,4R) configuration, whereas trans isomers exhibit a much smaller coupling of ~2.0 - 3.0 Hz[3]. The strong NOESY cross-peak between the proton at δ 3.20 and δ 4.15 definitively locks the relative stereochemistry as cis[2].
Conclusion
For drug development professionals working with (3R,4S)-4-Acetyl-3-ethylazetidin-2-one, transitioning from traditional HPLC/1D-NMR methods to a unified qNMR and 2D-NMR workflow provides unparalleled data integrity. This self-validating system not only accelerates the analytical timeline but also provides absolute certainty regarding the stereochemical architecture of critical β -lactam intermediates.
References
- Acetyloxylation process for producing 4-acetoxyazetidinones with osmium catalyst - Google Patents.
- 2-Azetidinone, 4-acetyl-3-ethyl-, (3R-cis)- (9CI) - Guidechem.
- Buy 2-Azetidinone, 4-acetyl-3-ethyl-, cis- (9CI) (EVT-1489727) | 125639-94-3 - EvitaChem.
- Synthesis of azetidines by cycloaddition of imines to carbonyl compounds - ResearchGate.
- A novel approach to a precursor of the carbapenem antibiotic ps-5 via aziridine stereospecific - Clockss.org.
Sources
- 1. US5191076A - Acetyloxylation process for producing 4-acetoxyazetidinones with osmium catalyst - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Page loading... [wap.guidechem.com]
- 5. evitachem.com [evitachem.com]
Validating stereocenters in (3R,4S)-4-Acetyl-3-ethylazetidin-2-one using X-ray diffraction
Validating the absolute configuration of chiral intermediates is a critical bottleneck in drug development, particularly for β-lactam derivatives like (3R,4S)-4-Acetyl-3-ethylazetidin-2-one . This molecule presents a specific analytical challenge: it is a "light-atom" structure consisting entirely of carbon, hydrogen, nitrogen, and oxygen.
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD)—the historical gold standard—against modern spectroscopic alternatives. By examining the causality behind each technique's experimental parameters, we provide self-validating protocols to ensure unambiguous stereochemical assignment.
The Mechanistic Challenge of Light-Atom Absolute Configuration
The absolute structure of a chiral molecule can only be determined directly if the analytical probe interacts asymmetrically with the enantiomers. In X-ray diffraction, this relies on resonant scattering (anomalous dispersion), which generates measurable intensity differences between Friedel pairs ( Ihkl=Ihˉkˉlˉ )[1].
For (3R,4S)-4-Acetyl-3-ethylazetidin-2-one, the heaviest atom is oxygen ( Z=8 ). When exposed to standard Molybdenum (Mo-Kα) radiation, the anomalous scattering factor ( f′′ ) for oxygen is a negligible ~0.008. This results in a statistically insignificant Bijvoet difference, yielding a Flack parameter with a standard uncertainty too high ( u>0.3 ) to confidently assign the (3R,4S) configuration. To overcome this, the incident X-ray wavelength must be shifted closer to the absorption edge of the constituent atoms, making Copper (Cu-Kα) radiation practically mandatory for light-atom structures[2].
Comparative Performance Data
The following table synthesizes the operational and quantitative metrics of the three primary methodologies used to validate the (3R,4S) configuration.
| Parameter | Single-Crystal XRD (Cu-Kα) | Chiroptical Spectroscopy (VCD) | NMR Spectroscopy (Mosher's) |
| Physical State Required | High-quality single crystal (>0.1 mm) | Solution (e.g., CDCl₃, >0.1 M) | Solution (e.g., CDCl₃) |
| Stereochemical Output | Direct Absolute Configuration | Direct Absolute Configuration | Relative (NOE) + Absolute (Deriv) |
| Primary Metric | Flack Parameter ( x≈0±<0.1 ) | Enantiomeric Similarity Index (ESI) | ΔδSR Chemical Shifts |
| Sample Consumption | < 1 mg (Recoverable) | 5–10 mg (Recoverable) | 1–5 mg (Consumed in derivatization) |
| Time to Result | 1–3 Days (dependent on crystallization) | 3–5 Days (computation heavy) | 2–4 Days (synthesis heavy) |
| Self-Validation Mechanism | u<0.04 for unknown enantiopurity | Mirror-image ESI for (3S,4R) model | Consistent sign distribution in ΔδSR |
Experimental Workflows & Self-Validating Protocols
Methodology A: Single-Crystal X-ray Diffraction (The Gold Standard)
Causality: Utilizing Cu-Kα radiation ( λ=1.5418 Å) increases the oxygen f′′ value to ~0.032, amplifying the resonant scattering signal by a factor of four compared to Mo-Kα[2]. This amplification is the physical prerequisite for distinguishing the (3R,4S) enantiomer from its (3S,4R) inversion twin.
Self-Validating Protocol:
-
Crystallization: Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes in a vapor diffusion setup at 4 °C to promote slow, ordered lattice formation.
-
Data Collection: Mount a crystal (>0.1 mm in at least two dimensions) on a diffractometer equipped with a Cu microfocus source. Maintain the crystal at 100 K using a nitrogen cryostream to minimize atomic thermal displacement parameters ( Uiso ), which otherwise smear the electron density and weaken high-angle reflections.
-
Integration Strategy: Integrate the data using a multi-scan absorption correction. Critical Validation Step: Ensure the software is explicitly instructed not to merge Friedel pairs during integration; merging destroys the anomalous dispersion signal required for the Flack parameter.
-
Refinement & Validation: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). The system validates itself if the refined Flack parameter x is approximately 0, with a standard uncertainty u<0.1 (or u<0.04 if the sample's enantiopurity was previously unknown)[1].
Methodology B: Vibrational Circular Dichroism (VCD)
Causality: If the azetidin-2-one derivative resists crystallization (forming an oil or amorphous solid), SCXRD is impossible. VCD bypasses this by measuring the differential absorption of left and right circularly polarized infrared light directly in solution. The rigid β-lactam ring combined with the distinct spatial vectors of the 3-ethyl and 4-acetyl groups produces a highly specific vibrational signature[3].
Self-Validating Protocol:
-
Spectral Acquisition: Dissolve 10 mg of the compound in 150 μL of CDCl₃. Record the IR and VCD spectra from 800 to 2000 cm⁻¹ using a BaF₂ cell (100 μm path length). Accumulate scans for 4–8 hours to achieve a high signal-to-noise ratio.
-
Computational Modeling: Perform a conformational search for the (3R,4S) isomer using Molecular Mechanics (MMFF). Optimize the lowest-energy conformers using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311G(d,p) level.
-
Validation: Overlay the Boltzmann-weighted calculated VCD spectrum with the experimental data. Critical Validation Step: The system is self-validating if calculating the theoretical spectrum for the inverted (3S,4R) enantiomer yields a perfect mirror image that generates a strongly negative Enantiomeric Similarity Index (ESI) against the experimental data, confirming the (3R,4S) assignment.
Methodology C: NMR Spectroscopy (Relative & Absolute)
Causality: Standard NMR cannot differentiate enantiomers in an achiral environment. However, the relative stereochemistry (cis vs. trans relationship of the 3-ethyl and 4-acetyl groups) is governed by the Karplus equation. Trans-β-lactams typically exhibit a J3,4 coupling constant of 1.5–2.5 Hz, while cis-isomers show 4.0–5.5 Hz. To achieve absolute configuration, the molecule must be covalently derivatized with a chiral auxiliary (Mosher's acid) to form diastereomers.
Self-Validating Protocol:
-
Relative Configuration Check: Acquire a 1D ¹H NMR spectrum. Confirm the J3,4 coupling constant aligns with the expected trans-geometry of the (3R,4S) isomer.
-
Derivatization: Reduce the 4-acetyl group to a secondary alcohol using NaBH₄. React the resulting alcohol with both (R)- and (S)-MTPA chloride (Mosher's acid chloride) in separate vials to yield the (S)- and (R)-MTPA esters, respectively.
-
Validation: Calculate the chemical shift differences ( ΔδSR=δS−δR ) for the protons surrounding the stereocenter. Critical Validation Step: A consistent spatial distribution of positive ΔδSR values on one side of the MTPA plane and negative values on the other internally validates the absolute configuration without relying on external standards.
Strategic Decision Pathway
To optimize time and resources, researchers should select their validation methodology based on the physical state and specific structural properties of the synthesized batch.
Decision matrix for validating stereocenters in light-atom chiral molecules.
References
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality.[Link][1]
-
Flack, H. D. (2013). Virtual issue on absolute structure. Acta Crystallographica Section C. [Link][2]
-
Batista, A. N. L., et al. (2020). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules.[Link][3]
Sources
Comprehensive Analytical Comparison Guide: (3R,4S)-4-Acetyl-3-ethylazetidin-2-one Reference Standards
Executive Summary
As a Senior Application Scientist, I frequently encounter discrepancies in downstream active pharmaceutical ingredient (API) yields that trace back to poor stereochemical characterization of starting materials. The (3R,4S)-azetidin-2-one core is a privileged chiral scaffold, most notably serving as the critical pharmacophore in cholesterol absorption inhibitors (e.g., ezetimibe) and various β -lactam antibiotics.
Because the trans-configuration (3R,4S) is thermodynamically less favored than the cis-configuration during standard Staudinger cycloadditions, the analytical verification of this specific reference standard is absolutely critical. This guide objectively compares the performance of different grades of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one reference standards and provides the self-validating experimental protocols required to verify their stereochemical and chemical integrity.
Mechanistic Importance of Stereochemical Purity
The biological efficacy of azetidinone-derived APIs is entirely dependent on their absolute configuration. For instance, in target binding (such as NPC1L1 for cholesterol inhibitors or penicillin-binding proteins for antibiotics), the spatial orientation of the C3-ethyl and C4-acetyl groups dictates both binding affinity and resistance to enzymatic degradation.
According to the, the control strategy for starting materials must account for the formation, fate, and purge of all stereoisomeric impurities[1]. Using an unverified or low-grade reference standard can lead to the misidentification of the (3R,4R) cis-isomer or the (3S,4R) enantiomer, resulting in catastrophic batch failures during late-stage API synthesis.
Comparative Analysis of Reference Standard Grades
When sourcing (3R,4S)-4-Acetyl-3-ethylazetidin-2-one, laboratories typically choose between three tiers of reference materials. The mandates strict qualification protocols for primary reference standards to ensure traceability and mass balance[2].
Table 1: Performance Comparison of Reference Standard Alternatives
| Analytical Parameter | ISO 17034 CRM (Premium) | Pharmacopeial (USP/EP) | Commercial Research Grade |
| Chemical Purity (LC-HRMS) | ≥ 99.8% (Mass Balance) | ≥ 99.0% | ≥ 95.0% |
| Enantiomeric Excess (ee%) | ≥ 99.9% (Chiral HPLC) | ≥ 99.0% | Often unreported / ≥ 90% |
| Diastereomeric Excess (de%) | ≥ 99.9% (NMR/HPLC) | ≥ 99.0% | ≥ 95.0% |
| Assay Traceability | SI-traceable (qNMR) | Compendial standard | Non-traceable |
| Water Content (KF) | Strictly quantified (<0.5%) | Conforms to monograph | Typical <2.0% |
| Primary Application | Method Validation, Calibration | Routine QC Batch Release | Early Discovery / Screening |
Data Synthesis: Premium ISO 17034 CRMs provide the highest confidence for quantitative assay development, whereas Research Grades are only suitable for qualitative screening.
Analytical Verification Workflow (Experimental Protocols)
To establish a self-validating system, a reference standard must be orthogonally tested for structural identity, diastereomeric purity, and enantiomeric excess.
Protocol 1: Diastereomeric Verification via 1 H-NMR and 2D-NOESY
Causality: Differentiating the (3R,4S) trans-isomer from the (3R,4R) cis-isomer cannot be reliably achieved by 1D 1 H-NMR chemical shifts alone due to solvent-dependent overlapping. Instead, we rely on the J3,4 coupling constant and 2D-NOESY. In the azetidin-2-one ring, trans-protons exhibit a coupling constant of J≈2.0−2.5 Hz, whereas cis-protons exhibit J≈4.5−5.5 Hz. Furthermore, NOESY will show an absence of spatial correlation between H-3 and H-4 for the trans-isomer, a technique heavily utilized in the[3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the standard in 0.6 mL of CDCl 3 (100.0% D, containing 0.03% v/v TMS).
-
1D Acquisition: Acquire a 1D 1 H-NMR spectrum at 600 MHz (ns=16, d1=5s to ensure complete relaxation for qNMR accuracy).
-
J-Coupling Extraction: Isolate the doublet signals at δ ~4.3 ppm (H-3) and δ ~4.8 ppm (H-4). Calculate the coupling constant and verify J<2.5 Hz (Confirms trans).
-
2D Acquisition: Acquire a 2D-NOESY spectrum with a mixing time of 300 ms.
-
Validation: Verify the explicit absence of a cross-peak between H-3 and H-4.
Protocol 2: Enantiomeric Excess (ee%) via Normal-Phase Chiral HPLC
Causality: The (3R,4S) and (3S,4R) enantiomers have identical NMR spectra in achiral environments. To resolve them, we use a polysaccharide-based chiral stationary phase (CSP). Amylose tris(3,5-dimethylphenylcarbamate) columns provide deep chiral grooves. The carbamate linkages act as highly specific hydrogen bond donors/acceptors to the acetyl and lactam carbonyls of the analyte, enabling baseline enantioseparation of [4].
Step-by-Step Methodology:
-
Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 μ m).
-
Mobile Phase: n-Hexane / Isopropanol (85:15, v/v). Note: Isopropanol acts as the hydrogen-bonding modifier required to elute the highly polar lactam ring.
-
Chromatographic Parameters: Flow Rate at 1.0 mL/min; Column Temperature at 25 °C.
-
Detection: UV at 210 nm (Azetidinones lack strong chromophores; low-wavelength UV is mandatory).
-
Sample Prep: Dilute to 1.0 mg/mL in the mobile phase. Inject 10 μ L.
-
System Suitability: The resolution ( Rs ) between the (3R,4S) eutomer and (3S,4R) distomer must be ≥ 2.0.
Protocol 3: Chemical Purity via LC-HRMS
Causality: Staudinger cycloadditions often leave trace unreacted imines or ketene dimers. High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or TOF analyzer ensures these impurities are detected even if they lack UV chromophores, ensuring the mass balance equation is closed.
Step-by-Step Methodology:
-
Column: C18 (100 x 2.1 mm, 1.7 μ m).
-
Mobile Phase: Gradient of 0.1% Formic acid in Water (A) to 0.1% Formic acid in Acetonitrile (B).
-
Gradient Program: 5% B to 95% B over 10 minutes.
-
Ionization: ESI in positive mode. Extract the [M+H]+ ion at m/z 142.0863 (Theoretical for C 7 H 11 NO 2
- H).
-
Acceptance Criteria: Extracted ion chromatogram (EIC) purity must be ≥ 99.5%.
Verification Workflow Visualization
Below is the logical decision matrix for certifying a candidate (3R,4S)-4-Acetyl-3-ethylazetidin-2-one batch.
Fig 1: Multiplexed analytical verification workflow for (3R,4S)-azetidinone reference standards.
References
-
ICH guideline Q11 on development and manufacture of drug substances Source: European Medicines Agency (EMA) URL:[Link]
-
Chemical Analysis for Biocompatibility Assessment of Medical Devices (Referencing USP <11>) Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe Source: American Journal of Analytical Chemistry (SCIRP) URL:[Link]
Sources
(3R,4S)-4-Acetyl-3-ethylazetidin-2-one proper disposal procedures
Comprehensive Safety & Operational Guide: Chemical Inactivation and Disposal of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one
Executive Summary & Chemical Profile
(3R,4S)-4-Acetyl-3-ethylazetidin-2-one (CAS: 103289-68-5) is a chiral, monocyclic β-lactam intermediate predominantly utilized in the synthesis of advanced carbapenem and penem antibiotics. Due to the presence of the highly reactive azetidin-2-one pharmacophore, the disposal of this compound requires stringent chemical deactivation protocols prior to final waste manifestation. Discharging active β-lactam compounds into municipal wastewater systems is strictly prohibited by the1[1], as it directly drives environmental toxicity and the proliferation of antimicrobial resistance (AMR) in aquatic ecosystems.
Mechanistic Rationale: The Causality of Alkaline Hydrolysis
Why do we use alkaline hydrolysis instead of direct incineration or bleach?
The structural defining feature of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one is its four-membered lactam ring. This ring possesses significant angular strain, making the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack[2].
When exposed to a strong base such as 1 M Sodium Hydroxide (NaOH), the hydroxide ion (OH⁻) attacks the β-lactam carbonyl. This forms a high-energy tetrahedral intermediate that rapidly collapses, irreversibly cleaving the C-N bond of the ring. This3[3], permanently destroying the compound's potential to interact with bacterial penicillin-binding proteins (PBPs) or select for β-lactamase-producing bacteria in the environment.
Figure 1: Mechanistic pathway of base-catalyzed β-lactam ring opening via hydroxide nucleophilic attack.
Safety & Handling Prerequisites
Before initiating the disposal protocol, establish the following safety parameters:
-
Engineering Controls : All procedures must be conducted within a certified chemical fume hood to prevent inhalation of aerosolized particulates or caustic vapors.
-
Personal Protective Equipment (PPE) : Nitrile gloves (double-gloving recommended), splash-proof chemical goggles, and a flame-resistant laboratory coat.
-
Reagent Preparation : Prepare 1 M NaOH and 1 M HCl solutions in advance. Ensure access to a calibrated pH meter or high-resolution pH indicator strips.
Step-by-Step Chemical Inactivation Protocol
This self-validating protocol utilizes a stoichiometric excess of hydroxide to ensure complete destruction of the azetidin-2-one ring.
-
Step 1: Dissolution and Preparation
-
Consolidate all (3R,4S)-4-Acetyl-3-ethylazetidin-2-one waste (solid residues, mother liquors, or stock solutions) into a borosilicate glass beaker equipped with a magnetic stir bar.
-
If the waste is solid, dissolve it in a minimal volume of a compatible, water-miscible organic solvent (e.g., methanol or ethanol) to facilitate homogeneous hydrolysis.
-
-
Step 2: Alkaline Hydrolysis
-
Step 3: Incubation
-
Step 4: Neutralization
-
Once the incubation period is complete, the solution is highly caustic and cannot be disposed of directly.
-
Immerse a pH probe into the stirring solution.
-
Dropwise, add 1 M Hydrochloric Acid (HCl) until the 4[4]. Caution: This is an exothermic neutralization; monitor temperature and add acid slowly to prevent boiling or splattering.
-
Figure 2: Standard operating procedure for the inactivation and disposal of azetidin-2-one derivatives.
Waste Segregation and Logistical Disposal Plan
Once neutralized, the chemical hazard of the azetidin-2-one ring is eliminated, but the resulting mixture must still be managed as regulated chemical waste.
-
Containment : Transfer the neutralized aqueous mixture into a clearly labeled, chemically compatible, high-density polyethylene (HDPE) hazardous waste container.
-
Labeling : Label the container as "Non-Hazardous Aqueous Waste (Deactivated β-Lactam Derivatives, Neutralized)".
-
Manifestation : Do not pour the neutralized solution down the drain. Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final incineration[1].
Quantitative Data Summary
To ensure operational reproducibility, adhere to the following validated parameters:
| Parameter | Specification | Rationale |
| Hydrolysis Reagent | 1 M Sodium Hydroxide (NaOH) | Provides sufficient OH⁻ concentration for rapid nucleophilic attack. |
| Volumetric Ratio | 2:1 (1 M NaOH : Waste Solution) | Maintains pH > 12 throughout the reaction, preventing equilibrium stalling. |
| Incubation Time | 4 hours (Minimum) to Overnight | Ensures >99.9% degradation of the azetidin-2-one ring. |
| Neutralization Reagent | 1 M Hydrochloric Acid (HCl) | Safely lowers pH without introducing reactive counter-ions. |
| Target Final pH | 6.0 – 8.0 | Required by EPA and DOT for safe transport of aqueous waste. |
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
